Guanfu base A
Description
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Properties
IUPAC Name |
(10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNUSOJAYIHLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Guanfu Base A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA), a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, is a novel antiarrhythmic agent with a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular and cellular targets of GFA, focusing on its well-characterized effects on cardiac ion channels and its significant interaction with metabolic enzymes. Emerging research into its potential anti-inflammatory and neuroprotective roles is also discussed. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into GFA's therapeutic potential and considerations for its clinical application.
Primary Mechanism of Action: Selective Inhibition of Cardiac Ion Channels
The principal antiarrhythmic activity of this compound stems from its selective modulation of cardiac ion channels, primarily the late sodium current (INa,L) and, to a lesser extent, the human Ether-à-go-go-Related Gene (hERG) potassium current.
Selective Inhibition of the Late Sodium Current (INa,L)
GFA demonstrates a pronounced and selective inhibitory effect on the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T).[1][2] This selective inhibition is a critical aspect of its antiarrhythmic efficacy, particularly in pathological conditions where an enhanced INa,L contributes to arrhythmias.[2] The preferential blockade of INa,L helps to restore normal cardiac repolarization without significantly affecting the initial rapid depolarization phase of the action potential.
Interaction with Other Cardiac Ion Channels
While the primary target is INa,L, GFA also interacts with other key cardiac ion channels. It has been shown to inhibit the hERG potassium channel, a crucial component in cardiac repolarization.[1][2] However, its potency against hERG is considerably lower than its effect on INa,L. Additionally, GFA has a slight blocking effect on the Kv1.5 current (IKv1.5).[1] Studies on the sinoatrial node indicate that GFA induces bradycardia through a direct effect, which is not mediated by the blockade of calcium channels or beta-adrenoceptors.[3]
Quantitative Data on Ion Channel Inhibition
The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion channels, as determined by whole-cell patch clamp experiments.
| Ion Channel | IC50 (μmol·L-1) | Species/Cell Line | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [1] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [1] |
| hERG Current (IhERG) | 273 ± 34 | HEK293 Cells | [1] |
| Kv1.5 Current (IKv1.5) | >200 (20.6% inhibition at 200 μmol·L-1) | Not Specified | [1] |
Inhibition of Cytochrome P450 2D6 (CYP2D6)
A significant aspect of this compound's pharmacological profile is its potent and specific noncompetitive inhibition of CYP2D6, a key enzyme in drug metabolism.[2][4][5][6] This finding has important implications for potential drug-drug interactions when GFA is co-administered with other therapeutic agents metabolized by this enzyme. GFA shows high specificity for CYP2D6, with minimal to no inhibitory activity on other major human CYP isoforms such as 1A2, 2A6, 2C8, 2C19, 3A4, and 3A5, although slight inhibition of 2B6 and 2E1 has been noted.[5][6]
Quantitative Data on CYP2D6 Inhibition
The inhibitory constants (Ki) for GFA's effect on CYP2D6 across different species are presented below.
| Enzyme Source | Inhibition Type | Ki (μM) | Reference |
| Human Liver Microsomes (HLMs) | Noncompetitive | 1.20 ± 0.33 | [5][6] |
| Human Recombinant CYP2D6 (rCYP2D6) | Noncompetitive | 0.37 ± 0.16 | [5][6] |
| Monkey Liver Microsomes | Competitive | 0.38 ± 0.12 | [5][6] |
| Dog Liver Microsomes | Competitive | 2.4 ± 1.3 | [5][6] |
Emerging Mechanisms of Action
Recent research has begun to uncover additional biological activities of this compound and its parent plant, Aconitum coreanum, suggesting broader therapeutic potential.
Anti-inflammatory and Analgesic Effects
Preliminary evidence suggests that GFA may possess anti-inflammatory and analgesic properties.[7] These effects are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[7]
Potential Neuroprotective Effects
Studies on extracts of Aconitum coreanum have indicated a protective effect against cerebral ischemia.[8] The proposed mechanism involves the activation of the PI3K/Akt and KEAP1/NRF2 signaling pathways, which play crucial roles in cell survival and antioxidant responses.[8] While these studies were not conducted with isolated GFA, they point towards a potential neuroprotective role for the compound that warrants further investigation.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Experimental Protocols
Whole-Cell Patch Clamp for Ion Channel Activity
This technique is employed to record the ionic currents through specific channels in isolated cells.[1]
-
Cell Preparation: HEK293 cells stably expressing the human Nav1.5 channel (for INa,L and INa,T) or the hERG channel are cultured under standard conditions. For native cell recordings, ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and form a high-resistance seal with the cell membrane.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to isolate the current of interest. For example, to record INa,L, a depolarizing pulse is applied from a holding potential.
-
Data Acquisition and Analysis: Currents are filtered, digitized, and stored. The peak current and the sustained (late) current are measured. The concentration-response curve for GFA is generated by applying various concentrations of the compound and measuring the percentage of current inhibition to calculate the IC50 value.
CYP2D6 Inhibition Assay
This in vitro assay quantifies the inhibitory potential of GFA on CYP2D6 activity.[2]
-
Materials: Recombinant human CYP2D6 microsomes, a fluorescent probe substrate for CYP2D6 (e.g., dextromethorphan), an NADPH generating system, and this compound.
-
Assay Procedure:
-
In a 96-well plate, incubate the recombinant CYP2D6 microsomes with various concentrations of GFA.
-
Initiate the enzymatic reaction by adding the probe substrate and the NADPH generating system.
-
Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time curve. The percentage of inhibition at each GFA concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a concentration-response curve. The Ki and mode of inhibition are determined using Lineweaver-Burk or other kinetic plots.
Conclusion
This compound exhibits a complex pharmacological profile, with its primary mechanism of action as an antiarrhythmic agent being the selective inhibition of the late sodium current. Its potent inhibition of CYP2D6 is a critical consideration for clinical development and co-administration with other drugs. Furthermore, emerging evidence of its anti-inflammatory and potential neuroprotective effects suggests that GFA may have a broader therapeutic utility beyond its current application. This guide provides a foundational understanding of GFA's mechanisms, offering valuable information for ongoing research and drug development efforts.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guan-fu base A hydrochloride(1394-48-5 free base) Supplier | CAS 618094-85-2 | AOBIOUS [aobious.com]
- 5. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A: A Technical Whitepaper on its Discovery, Pharmacological Profile, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the tuberous roots of Aconitum coreanum. It has gained significant attention as a novel antiarrhythmic agent. This document provides an in-depth technical overview of this compound, covering its discovery and origin, detailed experimental protocols for its isolation and pharmacological characterization, and a summary of its known biological activities and mechanisms of action. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Discovery and Origin
This compound is a natural product derived from Aconitum coreanum (Lèvl.) Rapaics, a plant used in traditional Chinese medicine to treat conditions such as rheumatic arthralgia, cardialgia, and epilepsy. The active constituents of Aconitum coreanum, including GFA, are primarily alkaloids.[1] The isolation and characterization of GFA have led to its development as a modern antiarrhythmic drug.[1][2]
Isolation and Structure Elucidation
Isolation from Aconitum coreanum
A robust method for the preparative isolation of this compound from the dried roots of Aconitum coreanum involves an initial extraction followed by a specialized chromatographic technique.[1]
Experimental Protocol: Isolation of this compound
-
Extraction of Crude Alkaloids :
-
Powdered dried roots of Aconitum coreanum (5 kg) are subjected to heat reflux extraction three times with 95% ethanol (B145695) containing a small amount of HCl.[1]
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The combined extracts are filtered and evaporated to dryness under reduced pressure using a rotary evaporator.[1]
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The residue is redissolved in 1% HCl (2 L).[1]
-
The acidic solution is first extracted with petroleum ether to remove non-alkaloidal components.
-
The aqueous layer is then basified to pH 9.5 with ammonia (B1221849) water.[1]
-
The basified solution is subsequently extracted with chloroform (B151607), and the chloroform phase is evaporated to dryness to yield the crude alkaloid extract (approximately 42 g).[1]
-
-
Purification by pH-Zone-Refining Counter-Current Chromatography (CCC) :
-
A two-phase solvent system is prepared with petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).[1]
-
Triethylamine (10 mM) is added to the upper organic phase as a retainer, and hydrochloric acid (10 mM) is added to the lower aqueous phase as the eluent.[1]
-
From 3.5 g of the crude extract, 578 mg of this compound can be obtained with a purity of 97.2%.[1]
-
Structure Elucidation
The chemical structure of this compound is identified and confirmed using modern spectroscopic techniques. The primary methods employed are Time-of-Flight Mass Spectrometry (TOF-MS) for determining the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR) for elucidating the detailed atomic connectivity and stereochemistry.[1][3]
Pharmacological Properties and Mechanism of Action
This compound is classified as a Class I antiarrhythmic drug.[4] Its therapeutic effects are primarily attributed to the modulation of cardiac ion channels and its interaction with a key drug-metabolizing enzyme.
Antiarrhythmic Activity
The antiarrhythmic properties of GFA stem from its selective inhibition of the late sodium current (INa,L) over the peak transient sodium current (INa,T).[4] This selective action is crucial for its efficacy in treating arrhythmias where the late sodium current is enhanced.[4] Additionally, GFA exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, another important target for antiarrhythmic therapies.[4]
CYP2D6 Inhibition
This compound is a potent and specific noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6 in human liver microsomes.[2][4][5] CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, making GFA's inhibitory effect a critical consideration for potential drug-drug interactions.[4]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the inhibitory activities of this compound from published studies.
| Target | Parameter | Value | Test System | Reference |
| Late Sodium Current (INa,L) | IC50 | 1.57 µM | Guinea Pig Ventricular Myocytes | [6] |
| Transient Sodium Current (INa,T) | IC50 | 21.17 µM | Guinea Pig Ventricular Myocytes | [6] |
| hERG (Kv11.1) | IC50 | 273 µM | Not Specified | [6] |
| Kv1.5 | % Inhibition | 20.6% at 200 µM | Not Specified | [6] |
| CYP2D6 Inhibition | Parameter | Value | Test System | Reference |
| Human Liver Microsomes | Ki | 1.20 ± 0.33 µM | Dextromethorphan O-demethylation | [2][5] |
| Recombinant Human CYP2D6 | Ki | 0.37 ± 0.16 µM | (+)-bufuralol 19-hydroxylation | [2][5] |
| Monkey Liver Microsomes | Ki | 0.38 ± 0.12 µM | Dextromethorphan O-demethylation | [2][5] |
| Dog Liver Microsomes | Ki | 2.4 ± 1.3 µM | Dextromethorphan O-demethylation | [2][5] |
Experimental Protocols for Pharmacological Assays
Ion Channel Activity Assessment: Whole-Cell Patch Clamp
This protocol measures the inhibitory effect of this compound on cardiac ion currents.[4][6]
Methodology:
-
Cell Preparation : Utilize a cell line stably expressing the human Nav1.5 channel (for INa,L) or the hERG channel (e.g., HEK293 cells), or isolated cardiomyocytes.[4][6]
-
Electrophysiological Recording :
-
Achieve a whole-cell patch clamp configuration using a micropipette with an internal solution mimicking the intracellular ionic composition.[6]
-
For INa,L , hold the cell at a potential of -120 mV. Apply a depolarizing pulse to -20 mV for 500 ms (B15284909) to inactivate the transient current and elicit the late sodium current.[4]
-
For hERG current , hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by repolarization to -50 mV for 2 seconds to record the tail current.[4]
-
-
Compound Application : After establishing a stable baseline, perfuse the recording chamber with an external solution containing various concentrations of this compound.
-
Data Analysis : Measure the current amplitudes before and after compound application to calculate the percentage of inhibition. Fit the concentration-response data to determine the IC50 value.[4]
CYP2D6 Inhibition Assay (Fluorometric)
This high-throughput assay screens for the inhibitory activity of this compound on CYP2D6.[4]
Methodology:
-
Reaction Setup : In a 96-well plate, combine recombinant human CYP2D6 microsomes, a fluorescent probe substrate, and an NADPH generating system.
-
Compound Addition : Add this compound at various concentrations. Include a known CYP2D6 inhibitor (e.g., quinidine) as a positive control and a vehicle control.
-
Pre-incubation : Incubate the plate at 37°C for 10 minutes to allow for interaction between GFA and the enzyme.
-
Reaction Initiation : Start the reaction by adding the CYP2D6 substrate and the NADPH generating system.
-
Data Acquisition : Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis : Determine the reaction rate for each GFA concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a suitable model.[4]
Visualizations: Workflows and Signaling Pathways
Caption: Isolation and purification workflow for this compound.
Caption: Molecular targets and mechanism of action of this compound.
Caption: Experimental workflow for ion channel activity screening.
Associated Signaling Pathways of Aconitum coreanum
While direct modulation of specific signaling pathways by purified this compound is an area of ongoing research, studies on the extracts of Aconitum coreanum have indicated protective effects against cerebral ischemia injury, potentially through the PI3K/Akt and KEAP1/NRF2 pathways.[7] These pathways are crucial in cell survival and stress response, suggesting a broader therapeutic potential for the chemical constituents of this plant.
Conclusion
This compound is a promising diterpenoid alkaloid with well-defined antiarrhythmic properties and a clear mechanism of action on cardiac ion channels. Its potent inhibition of CYP2D6 is a critical factor for consideration in clinical development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of this compound and explore its therapeutic potential. Future research should aim to further elucidate its interaction with intracellular signaling pathways to fully understand its cellular effects.
References
- 1. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Guanfu base A.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu Base A is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest in the scientific community for its potent antiarrhythmic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are presented to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex heterocyclic compound with the IUPAC name [(1S,3S,5R,9R,11R,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1394-48-5 | [2] |
| Molecular Formula | C24H31NO6 | [1] |
| Molecular Weight | 429.51 g/mol | |
| Appearance | White crystals | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO | [3] |
| Predicted XlogP | 0.6 | [1] |
Pharmacological Properties and Mechanism of Action
This compound exhibits significant antiarrhythmic effects, primarily through its interaction with cardiac ion channels and metabolic enzymes.
Ion Channel Inhibition
The primary antiarrhythmic mechanism of this compound is the selective inhibition of the late sodium current (INa.L).[4][5] This selective action is crucial as it can help in managing arrhythmias with a potentially lower risk of proarrhythmic events compared to non-selective sodium channel blockers. In addition to its effect on sodium channels, this compound also inhibits the human ether-a-go-go-related gene (hERG) potassium channel, which is a key component of the delayed rectifier potassium current (IKr) involved in cardiac repolarization.[6][7]
The inhibitory concentrations for these ion channels are detailed in the following table:
| Target | IC50 / Ki | Assay Conditions | Source |
| Late Sodium Current (INa.L) | IC50: 1.57 ± 0.14 µM | Whole-cell patch clamp in guinea pig ventricular myocytes | [4] |
| Transient Sodium Current (INa.T) | IC50: 21.17 ± 4.51 µM | Whole-cell patch clamp in guinea pig ventricular myocytes | [4] |
| hERG Potassium Channel | IC50: 1.64 mM | Whole-cell patch clamp in HEK293 cells | [6][7] |
| Kv1.5 Potassium Current (IKv1.5) | 20.6% inhibition at 200 µM | Whole-cell patch clamp in guinea pig ventricular myocytes | [4] |
-
Signaling Pathway for Antiarrhythmic Action
Cytochrome P450 Inhibition
This compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[6][8] This inhibition is noncompetitive in human liver microsomes and competitive in monkey and dog microsomes.[6][8] The inhibitory activity of this compound on CYP2D6 is significant as it can lead to drug-drug interactions when co-administered with drugs metabolized by this enzyme. This compound shows high specificity for CYP2D6 with no significant inhibitory activity on CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.[6]
The inhibition constants for CYP2D6 are provided below:
| Species | System | Inhibition Type | Ki Value | Source |
| Human | Liver Microsomes (HLMs) | Noncompetitive | 1.20 ± 0.33 µM | [6][8] |
| Human | Recombinant CYP2D6 (rCYP2D6) | - | 0.37 ± 0.16 µM | [6][8] |
| Monkey | Liver Microsomes | Competitive | 0.38 ± 0.12 µM | [6][8] |
| Dog | Liver Microsomes | Competitive | 2.4 ± 1.3 µM | [6][8] |
Experimental Protocols
Isolation of this compound from Aconitum coreanum
This compound can be efficiently isolated from the crude extract of Aconitum coreanum using pH-zone-refining counter-current chromatography.[9]
-
Experimental Workflow for Isolation
A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v) can be used, with 10 mM triethylamine (B128534) in the upper phase and 10 mM hydrochloric acid in the lower phase as the stationary and mobile phases, respectively.[9]
hERG Potassium Channel Inhibition Assay
The inhibitory effect of this compound on the hERG potassium channel can be assessed using the whole-cell patch-clamp technique in HEK293 cells transiently transfected with hERG cDNA.[6][7]
-
Experimental Workflow for hERG Assay
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with KOH.[10]
Procedure:
-
Establish a whole-cell configuration on a single transfected cell.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit hERG currents by applying a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.
-
Record baseline currents.
-
Perfuse the chamber with solutions containing increasing concentrations of this compound and record the corresponding currents.
-
Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.
CYP2D6 Inhibition Assay
The inhibitory potential of this compound on CYP2D6 can be determined using human liver microsomes (HLMs) and dextromethorphan (B48470) as a probe substrate.[8][11]
-
Experimental Workflow for CYP2D6 Assay
Procedure:
-
Pre-incubate human liver microsomes with varying concentrations of this compound.
-
Initiate the metabolic reaction by adding the CYP2D6 substrate, dextromethorphan.
-
Incubate the reaction mixture at 37°C.
-
Terminate the reaction.
-
Quantify the formation of the metabolite, dextrorphan, using a validated LC-MS/MS method.[12]
-
Determine the IC50 and/or Ki values by analyzing the inhibition of dextrorphan formation at different concentrations of this compound.
Conclusion
This compound is a promising antiarrhythmic agent with a well-characterized mechanism of action involving the selective inhibition of the late sodium current and modulation of the hERG potassium channel. Its potent and specific inhibition of CYP2D6 warrants consideration for potential drug-drug interactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. PubChemLite - Guan-fu base a (C24H31NO6) [pubchemlite.lcsb.uni.lu]
- 2. Guan-fu base A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guan-fu base A | 1394-48-5 [chemicalbook.com]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic ionic mechanism of this compound-Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs [cjnmcpu.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Guanfu base A
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, a plant with a history in traditional Chinese medicine.[1][2] It has been developed as a novel antiarrhythmic agent and has been approved in China for the treatment of supraventricular tachycardia. GFA's mechanism of action is primarily attributed to its modulation of multiple cardiac ion channels, classifying it as a Class I antiarrhythmic drug.[3] This document provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and key experimental methodologies used in its evaluation.
Mechanism of Action: A Multi-Ion Channel Blocker
This compound exerts its antiarrhythmic effects by interacting with several key cardiac ion channels responsible for the generation and propagation of the cardiac action potential. Its primary characteristic is the selective inhibition of the late sodium current (INa,L) over the transient peak current (INa,T).[2][4]
-
Sodium Channel Blockade : GFA demonstrates a pronounced and concentration-dependent inhibition of the late sodium current (INa,L), which is often enhanced in pathological conditions and contributes to arrhythmias.[4] Its potency against INa,L is significantly greater than its effect on the transient sodium current (INa,T), a key feature that may contribute to its therapeutic window.[4]
-
Potassium Channel Blockade : The compound also inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[4][5] This action can prolong the action potential duration, but also carries a potential risk for QT interval prolongation.[4][6] Its effect on other potassium channels, such as Kv1.5, appears to be minimal.[4]
-
Calcium Channel Blockade : GFA has been shown to reduce Ca2+ influx by blocking L-type calcium channels in a concentration-dependent manner, which can affect the depolarization and repolarization rates of cardiomyocytes.
The following diagram illustrates the primary molecular targets of this compound.
Pharmacodynamics
The multi-channel blocking activity of GFA translates into significant antiarrhythmic efficacy in various preclinical models. It has demonstrated both therapeutic and prophylactic effects against different types of arrhythmias without markedly affecting myocardial contractility.[1]
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Test System | IC50 (µM) | Reference |
|---|---|---|---|
| Late Sodium Current (INa,L) | Guinea Pig Ventricular Myocytes | 1.57 ± 0.14 | [4][5] |
| Transient Sodium Current (INa,T) | Guinea Pig Ventricular Myocytes | 21.17 ± 4.51 | [4][5] |
| hERG (Kv11.1) | Not Specified | 273 ± 34 | [4][5] |
| Kv1.5 | Not Specified | >200 (20.6% inhibition at 200 µM) |[4][5] |
Table 2: In Vivo Antiarrhythmic Efficacy of this compound
| Arrhythmia Model | Species | Effective Dose | Reference |
|---|---|---|---|
| K+-free/high Ca2+ induced VT/VF | Rat (Langendorf heart) | 20-30 mg/L | [1] |
| Beiwutine-induced arrhythmia | Rat | 2.5-10 mg/kg i.v. | [1] |
| Ouabain-induced Ventricular Tachycardia | Dog | 9-10 mg/kg i.v. | [1] |
| Acetylcholine-induced Atrial Fibrillation | Dog | 10-20 mg/kg i.v. |[1] |
In anesthetized dogs, GFA was observed to decrease heart rate and prolong the P-R interval with only a slight impact on myocardial contractility.[1]
Pharmacokinetics and Metabolism
While detailed pharmacokinetic data for GFA itself is limited in the provided search results, studies on its active metabolite, Guanfu base I (GFI), in rats offer valuable insights.
Table 3: Pharmacokinetic Parameters of Guanfu base I (GFA Metabolite) in Rats
| Parameter | Administration | Value | Reference |
|---|---|---|---|
| Terminal Elimination Half-Life (t½) | Intravenous | 2.49 h | [7][8] |
| Total Plasma Clearance (CL) | Intravenous | 1.46 L/h/kg | [7][8] |
| Time to Max Concentration (Tmax) | Oral | < 0.5 h | [7][8] |
| Absolute Bioavailability (F) | Oral | 71.31% |[7][8] |
A critical aspect of GFA's profile is its interaction with drug-metabolizing enzymes. GFA is a potent and specific inhibitor of Cytochrome P450 2D6 (CYP2D6), a key enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[2][9] This presents a significant potential for drug-drug interactions (DDIs).
Table 4: Inhibitory Profile of this compound on CYP450 Enzymes
| Enzyme System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|---|
| Human Liver Microsomes (CYP2D6) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | [9] |
| Recombinant Human CYP2D6 | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 | [9] |
| Monkey Liver Microsomes (CYP2D) | Dextromethorphan | Competitive | 0.38 ± 0.12 | [9] |
| Dog Liver Microsomes (CYP2D) | Dextromethorphan | Competitive | 2.4 ± 1.3 | [9] |
| Human CYP1A2, 2C9, 2C19, 3A4 | Various | - | No significant inhibition up to 50 µM |[6][9] |
Toxicology and Safety Profile
The pharmacological profile of GFA suggests two primary areas of clinical concern: potential cardiac toxicity and drug-drug interactions.
-
Cardiac Safety : The inhibition of the hERG potassium channel, although significantly less potent than its effect on INa,L, raises concerns about the potential for QT interval prolongation and the associated risk of Torsades de Pointes.[4][6] However, the high IC50 value suggests this risk may be lower compared to other multi-channel blockers.[6]
-
Drug-Drug Interactions (DDI) : The potent, noncompetitive inhibition of human CYP2D6 is a major safety consideration.[9] Co-administration of GFA with drugs that are substrates of CYP2D6 could lead to elevated plasma concentrations of those drugs, potentially increasing their toxicity and adverse effects.[6]
The diagram below outlines the relationship between GFA's pharmacological actions and its clinical implications.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on established in vitro and in vivo methodologies.
Whole-Cell Patch Clamp Assay for Ion Channel Activity
This electrophysiological technique is used to measure the inhibitory effect of GFA on specific cardiac ion currents.[2][4]
-
Principle : This method allows for the recording of ionic currents across the entire cell membrane of a single cell. By applying specific voltage protocols, currents flowing through specific ion channels can be isolated and measured before and after the application of the test compound.[2][5]
-
Methodology :
-
Cell Preparation : A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing human Nav1.5 or hERG) or freshly isolated cardiomyocytes are used.[2][5]
-
Electrode Placement : A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the "whole-cell" configuration.
-
Voltage Clamp : The cell membrane potential is held at a specific level (holding potential). A series of voltage steps (voltage protocol) is applied to activate and inactivate the channels of interest.
-
Data Acquisition : The resulting ionic currents are recorded to establish a stable baseline. The test compound (GFA) is then perfused at various concentrations, and the currents are recorded again.[5]
-
Data Analysis : The peak or sustained current amplitude at each concentration is measured. The percentage of current inhibition is plotted against the GFA concentration to generate a dose-response curve, from which the IC50 value is calculated.[5]
-
CYP2D6 Inhibition Assay
This biochemical assay quantifies the inhibitory potency of GFA on the CYP2D6 enzyme.[2]
-
Principle : The assay measures the metabolic activity of CYP2D6 using a specific probe substrate that generates a fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to the degree of enzyme inhibition.
-
Methodology :
-
Reagents : The assay requires human liver microsomes (HLMs) or recombinant human CYP2D6, a fluorescent probe substrate (e.g., dextromethorphan), an NADPH generating system, and GFA.[2][9]
-
Assay Procedure : In a 96-well plate, CYP2D6 microsomes are pre-incubated with various concentrations of GFA at 37°C.
-
Reaction Initiation : The reaction is started by adding the probe substrate and the NADPH generating system.[2]
-
Data Acquisition : The fluorescence is measured kinetically over 30-60 minutes using a microplate reader.[2]
-
Data Analysis : The rate of reaction (slope of fluorescence vs. time) is calculated for each GFA concentration. The percentage of inhibition relative to a vehicle control is used to determine the IC50 or Ki value.[2]
-
General Cell Viability (MTT) Assay
This colorimetric assay is used as a preliminary screen for assessing the general cytotoxicity of GFA.[2]
-
Principle : The assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Methodology :
-
Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.[2]
-
Compound Treatment : The cells are treated with serial dilutions of GFA for a specified period (e.g., 24-48 hours).
-
MTT Incubation : MTT reagent is added to each well, and the plate is incubated for 3-4 hours to allow formazan crystal formation.[2]
-
Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Data Acquisition : The absorbance is measured at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[2]
-
Conclusion
This compound is a promising antiarrhythmic agent with a well-defined mechanism centered on the selective inhibition of the late sodium current. Its efficacy in preclinical arrhythmia models is well-documented. However, its pharmacological profile is also marked by significant safety considerations that require careful management in a clinical setting. The potent inhibition of CYP2D6 necessitates a thorough evaluation of potential drug-drug interactions, while the off-target activity on the hERG channel warrants monitoring for cardiac safety. Further research and clinical trials will be crucial to fully establish the therapeutic role and risk-benefit profile of this compound.
References
- 1. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guan-fu base A | Potassium Channel 抑制剂 | CAS 1394-48-5 | 美国InvivoChem [invivochem.cn]
- 7. Pharmacokinetics of Guanfu Base I, an Active Metabolite of this compound, in Rats [jstage.jst.go.jp]
- 8. Pharmacokinetics of guanfu base I, an active metabolite of this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
Guanfacine and Cytochrome P450 2D6: A Technical Review of a Negligible Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanfacine (B1203898), a selective alpha-2A adrenergic receptor agonist, is primarily utilized for the treatment of attention-deficit/hyperactivity disorder (ADHD). A thorough review of existing scientific literature indicates that while its metabolism is significantly mediated by the cytochrome P450 system, the specific isozyme responsible is CYP3A4, not CYP2D6. In vitro studies have demonstrated that guanfacine does not exert a significant inhibitory effect on the major cytochrome P450 isoenzymes, including CYP2D6. This technical guide will synthesize the available data on guanfacine's metabolism, clarify its relationship with CYP2D6, and provide standardized experimental protocols for assessing CYP inhibition, which would be applicable in the study of any potential drug-enzyme interaction.
Guanfacine Metabolism and Cytochrome P450 Interactions
Guanfacine undergoes hepatic metabolism, with approximately 50% of the drug being metabolized in the liver. The primary metabolic pathway is oxidation, primarily mediated by the CYP3A4 isoenzyme, to form its main metabolite, 3-hydroxyguanfacine. This metabolite subsequently undergoes glucuronidation or sulfation.[1][2][3] Unchanged guanfacine is the most abundant component found in both plasma and urine.[1]
Crucially, in pooled human hepatic microsomes, guanfacine did not inhibit the activities of the major cytochrome P450 isoenzymes, which include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5.[4] Furthermore, guanfacine is not an inducer of CYP3A, CYP1A2, or CYP2B6.[4] The clinical significance of this is that while guanfacine's own plasma concentrations can be affected by strong inhibitors or inducers of CYP3A4, guanfacine itself is not expected to be the perpetrator of clinically significant pharmacokinetic drug interactions by inhibiting the metabolism of other drugs cleared by CYP2D6.[5][6][7]
Quantitative Data on Guanfacine Pharmacokinetics & Metabolism
| Parameter | Value | Species | Notes | Source |
| Primary Metabolizing Enzyme | CYP3A4 | Human | Guanfacine is a substrate of CYP3A4/5. | [3][4][5] |
| Major Metabolite | 3-hydroxyguanfacine | Human | Followed by glucuronidation or sulfation. | [1][2] |
| Inhibition of CYP2D6 | Not observed | Human | In vitro studies in human hepatic microsomes showed no inhibition. | [4] |
| Oral Bioavailability | 80% | Human | [2] | |
| Plasma Protein Binding | ~70% | Human | Independent of drug concentration. | [2][8] |
| Elimination Half-life (Extended-Release) | 16-17 hours | Human | Enables once-daily administration. | [9] |
| Renal Excretion | ~50% | Human | Excreted as unchanged drug. | [3][9] |
Experimental Protocols for Assessing CYP2D6 Inhibition
While guanfacine has been shown not to be a CYP2D6 inhibitor, the following provides a detailed methodology for a typical in vitro experiment designed to assess the potential of a compound to inhibit CYP2D6 activity. This protocol is based on standard practices in drug metabolism studies.
Objective
To determine the inhibitory potential of a test compound (e.g., guanfacine) on human CYP2D6 enzyme activity in vitro, and to calculate the IC50 (half-maximal inhibitory concentration) if inhibition is observed.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6 supersomes.
-
CYP2D6 Probe Substrate: Dextromethorphan or Bufuralol.
-
Test Compound: Guanfacine (dissolved in a suitable solvent, e.g., DMSO).
-
Positive Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Analytical System: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification of the metabolite.
Methodology
-
Preparation of Incubation Mixtures:
-
Prepare a series of dilutions of the test compound (guanfacine) and the positive control (quinidine) in the incubation buffer.
-
In separate tubes, combine the enzyme source (HLM or recombinant CYP2D6), buffer, and the probe substrate at a concentration close to its Km (Michaelis-Menten constant).
-
Include a control incubation with no test compound.
-
-
Pre-incubation:
-
Pre-incubate the enzyme, substrate, and inhibitor mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Quantification by LC-MS/MS:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate (e.g., dextrorphan (B195859) from dextromethorphan).
-
-
Data Analysis:
-
Calculate the percentage of CYP2D6 activity remaining at each concentration of the test compound relative to the control incubation.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations of Metabolic Pathways and Experimental Workflows
Guanfacine Metabolic Pathway
Caption: Primary metabolic pathway of Guanfacine.
Experimental Workflow for CYP Inhibition Assay
Caption: In vitro workflow for a CYP inhibition assay.
Guanfacine and CYP Enzyme Interactions
Caption: Relationship between Guanfacine and CYP enzymes.
Conclusion
The available evidence robustly indicates that guanfacine is a substrate for CYP3A4 but not a clinically significant inhibitor of CYP2D6 or other major CYP isozymes. For drug development professionals, this implies a low risk of guanfacine perpetrating pharmacokinetic interactions with co-administered drugs that are substrates of CYP2D6. However, careful consideration should be given to the co-administration of strong CYP3A4 inhibitors or inducers, which can significantly alter guanfacine plasma concentrations, necessitating dose adjustments. The experimental protocols outlined provide a standard framework for the continued evaluation of drug-enzyme interactions.
References
- 1. Metabolite profiling of guanfacine in plasma and urine of healthy Japanese subjects after oral administration of guanfacine extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DailyMed - GUANFACINE EXTENDED-RELEASE- guanfacine tablet, extended release [dailymed.nlm.nih.gov]
- 5. Development of Guanfacine Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug–Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinically Significant Drug-Drug Interactions with Agents for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Guanfacine Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug-Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Coadministration of Guanfacine Extended Release and Methylphenidate Extended Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Guanfacine Hydrochloride in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Guanfu Base A: A Technical Overview of its Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid extracted from the traditional Chinese medicinal plant Aconitum coreanum. It has emerged as a promising antiarrhythmic agent, demonstrating efficacy in preclinical and clinical settings. This technical guide provides an in-depth analysis of the electrophysiological properties of GFA, focusing on its mechanism of action, quantitative effects on cardiac ion channels, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Modulation of Cardiac Ion Channels
This compound exerts its antiarrhythmic effects primarily by modulating the activity of several key cardiac ion channels, which are crucial for the generation and propagation of the cardiac action potential. Its primary action is the selective inhibition of the late sodium current (INa-L), with additional effects on other sodium and potassium channels. This multi-channel blocking activity contributes to its therapeutic profile.[1][2]
Electrophysiological Effects
In preclinical studies, GFA has been shown to:
-
Decrease the action potential amplitude and the maximal rate of depolarization (Vmax) in guinea pig papillary muscles.[3]
-
Shorten the action potential duration at 90% repolarization (APD90) while increasing the effective refractory period (ERP), leading to an increased ERP/APD90 ratio.[3]
-
Slow the conduction speed in a frequency- and potential-dependent manner.[3]
-
Prolong cardiac repolarization in both in vivo and in vitro models.[4]
-
Decrease the spontaneous electrical discharge rate of the sinoatrial node in a dose-dependent manner.[5]
Clinically, intravenous GFA has shown comparable efficacy to propafenone (B51707) in controlling premature ventricular contractions, with better tolerance and fewer severe adverse events.[6] A meta-analysis of several clinical trials indicated that GFA is as effective as propafenone in treating ventricular and supraventricular tachycardias.[2][7]
Quantitative Data on Ion Channel Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, as determined by electrophysiological studies.
| Ion Channel | Current | IC50 (μmol·L⁻¹) | Species/Cell Line | Reference |
| Sodium Channel | Late Sodium Current (INa-L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [1] |
| Sodium Channel | Transient Sodium Current (INa-T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [1] |
| Potassium Channel | hERG (IhERG) | 273 ± 34 | HEK293 Cells | [1] |
| Potassium Channel | hERG (IhERG) | 1640 (1.64 mM) | HEK293 Cells | [8] |
| Ion Channel | Current | Concentration (μmol·L⁻¹) | Inhibition/Effect | Species/Cell Line | Reference |
| Potassium Channel | Kv1.5 (IKv1.5) | 200 | 20.6% decrease | Guinea Pig Ventricular Myocytes | [1] |
| Potassium Channel | Delayed Rectifier (Ik) | 100 | Decreased from 293 ± 90 pA to 227 ± 59 pA (2200 ms (B15284909) pulse) | Guinea Pig Ventricular Myocytes | [4] |
| Potassium Channel | Inward Rectifier (Ik1) | 100 | No effect | Guinea Pig Ventricular Myocytes | [4] |
Signaling and Electrophysiological Pathways
The antiarrhythmic action of this compound can be visualized as a cascade of effects on the electrophysiology of cardiomyocytes, originating from its interaction with specific ion channels.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 3. [Electrophysiological effects of guan-fu base A on action potentials of guinea pig ventricular papillary muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibition of guan-fu base A on delayed rectifier current (Ik) in guinea pig ventricular myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A and its Selective Inhibition of the Late Sodium Current: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Guanfu base A (GFA) on the late sodium current (INa-L). GFA, a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated significant potential as an antiarrhythmic agent due to its selective inhibition of INa-L. This document consolidates the current understanding of GFA's mechanism of action, presents quantitative data on its effects, details the experimental protocols used for its characterization, and provides visual representations of key concepts.
Introduction to the Late Sodium Current (INa-L)
The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential through a large, transient inward sodium current (INa-T). However, a small, sustained component of this current, known as the late sodium current (INa-L), persists during the plateau phase of the action potential.[1][2] Under normal physiological conditions, INa-L is very small, but it can be significantly enhanced in pathological states such as heart failure, ischemia, and long QT syndrome.[1][2][3] This augmentation of INa-L can lead to intracellular sodium and calcium overload, prolong the action potential duration, and create a substrate for cardiac arrhythmias.[4][5] Consequently, selective inhibition of INa-L has emerged as a promising therapeutic strategy for the treatment of various cardiac arrhythmias.[1][3]
Quantitative Data: The Effect of this compound on Cardiac Ion Channels
This compound has been shown to be a potent and selective inhibitor of the late sodium current.[6] The following tables summarize the quantitative data from electrophysiological studies on GFA's effects on different cardiac ion channels.
Table 1: Inhibitory Effects of this compound on Sodium Currents
| Ion Channel | IC50 (μmol·L⁻¹) | Cell Type | Reference |
| Late Sodium Current (INa-L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [6] |
| Transient Sodium Current (INa-T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [6] |
Table 2: Inhibitory Effects of this compound on Other Key Cardiac Ion Channels
| Ion Channel | IC50 (μmol·L⁻¹) | Effect | Cell Type | Reference |
| hERG Current (IhERG) | 273 ± 34 | Inhibition | - | [6] |
| Kv1.5 Current (IKv1.5) | >200 | 20.6% decrease at 200 μmol·L⁻¹ | - | [6] |
| Delayed Rectifier Current (Ik) | Not specified | Inhibition | Guinea Pig Ventricular Myocytes | [7] |
| Inward Rectifier Current (Ik1) | >100 | No effect | Guinea Pig Ventricular Myocytes | [7] |
Experimental Protocols: Whole-Cell Patch Clamp Technique
The primary method used to characterize the effects of this compound on ion channels is the whole-cell patch-clamp technique.[6][7] This technique allows for the direct measurement of ion currents across the cell membrane of isolated cardiac myocytes.
Cell Preparation
Single ventricular myocytes are enzymatically isolated from guinea pig hearts. The hearts are typically perfused with a collagenase-containing solution to digest the extracellular matrix and release individual cells.
Electrophysiological Recording
-
Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette with a tip diameter of 1-2 µm.
-
Solutions:
-
Pipette Solution (Intracellular): Contains a high concentration of a potassium salt (e.g., K-aspartate or KCl) to mimic the intracellular ionic environment. It also includes buffers (e.g., HEPES), and ATP to maintain cell viability.
-
Bath Solution (Extracellular): A physiological saline solution (e.g., Tyrode's solution) containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose.
-
-
Voltage-Clamp Protocol for INa-L: To measure the late sodium current, a specific voltage-clamp protocol is applied. This typically involves a long depolarizing pulse (e.g., to -20 mV for 500 ms) from a holding potential of around -90 mV. The transient sodium current is largely inactivated during this long pulse, allowing for the measurement of the sustained late component.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The amplitude of the late sodium current is measured at a specific time point during the depolarizing pulse (e.g., 200 ms (B15284909) after the onset). The concentration-response curve for GFA is then constructed to determine the IC50 value.
Visualizations: Pathways and Processes
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which this compound exerts its antiarrhythmic effects through the selective inhibition of the late sodium current.
Caption: Proposed mechanism of this compound's antiarrhythmic effect.
Experimental Workflow for Whole-Cell Patch Clamp
This diagram outlines the typical workflow for a whole-cell patch-clamp experiment to measure the late sodium current.
Caption: Workflow for whole-cell patch clamp measurement of INa-L.
Logical Relationship of this compound's Action
The following diagram illustrates the logical relationship between this compound, its selective action on the late sodium current, and its potential therapeutic application.
Caption: Logical flow of this compound's therapeutic potential.
Conclusion
This compound demonstrates a promising pharmacological profile as a selective inhibitor of the late sodium current.[6] Its high potency for INa-L over other cardiac ion channels suggests a favorable therapeutic window with a potentially lower risk of proarrhythmic side effects. The data presented in this guide underscore the potential of GFA as a lead compound for the development of novel antiarrhythmic drugs. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile.[8]
References
- 1. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 2. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Late Sodium Current as an Innovative Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of guan-fu base A on delayed rectifier current (Ik) in guinea pig ventricular myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A and its Interaction with hERG Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum. It has garnered significant interest for its potential antiarrhythmic properties.[1][2] A crucial aspect of evaluating any compound with cardioactive potential is understanding its interaction with the human Ether-a-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in the repolarization of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a major risk factor for life-threatening arrhythmias.[3][4] This technical guide provides an in-depth overview of the interaction between this compound and hERG potassium channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Quantitative Data Summary
The inhibitory effect of this compound on the hERG potassium channel has been quantified using the whole-cell patch clamp technique. The half-maximal inhibitory concentration (IC50) is a key parameter in determining the potency of this interaction. However, it is important to note that there are discrepancies in the reported IC50 values in the available literature, which may be attributable to different experimental conditions.
| Parameter | Reported Value | Cell Line | Method | Reference |
| IC50 | 1.64 mM | HEK293 | Whole-cell patch clamp | [5] |
| IC50 | 273 ± 34 µM | Not specified | Whole-cell patch clamp | [2] |
Mechanism of Interaction
This compound inhibits the hERG potassium channel in a manner that is dependent on concentration, voltage, and time.[5] The primary mechanism of action involves a direct blockade of the channel, which alters its gating properties.
Key characteristics of the interaction include:
-
Concentration-Dependent Block: The degree of hERG channel inhibition increases with higher concentrations of this compound.[5]
-
Voltage-Dependent Block: The inhibitory effect of GFA is influenced by the membrane potential.[5]
-
Time-Dependent Block: The extent of the block develops over time.[5]
-
Shift in Activation Curve: this compound shifts the voltage-dependence of activation to more negative potentials.[5]
-
Acceleration of Inactivation: The compound accelerates the rate of channel inactivation.[5]
-
No Effect on Inactivation Curve: The voltage-dependence of inactivation is not significantly altered by GFA.[5]
-
State-Dependent Block: The blockade is dependent on the channel being in the open and inactivated states.[5]
Experimental Protocols
The primary method for characterizing the interaction between this compound and hERG channels is the whole-cell patch clamp technique . This electrophysiological method allows for the direct measurement of ion currents flowing through the hERG channels in isolated cells.
Whole-Cell Patch Clamp Protocol for hERG Current Measurement
1. Cell Preparation:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[1][5]
-
Transfection: Cells are transiently or stably transfected with the cDNA encoding the hERG channel. A marker gene such as Green Fluorescent Protein (GFP) can be co-transfected to aid in the identification of successfully transfected cells.[2]
-
Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
2. Solutions:
-
External (Extracellular) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[1][2]
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with KOH.[1][2]
-
This compound Stock Solution: A high-concentration stock solution (e.g., 10 mM) is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent effects.[2]
3. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier and data acquisition system are used.
-
Pipettes: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Seal Formation: A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.[1]
-
Voltage Protocol: To elicit hERG currents, a specific voltage protocol is applied. A typical protocol involves:
-
Data Acquisition: The hERG tail current is measured before and after the application of this compound at various concentrations.
4. Data Analysis:
-
The peak tail current amplitude is measured and plotted against the concentration of this compound.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Visualizations
Signaling and Interaction Pathway
The following diagram illustrates the mechanism of this compound's inhibitory action on the hERG potassium channel.
Caption: Mechanism of hERG channel inhibition by this compound.
Experimental Workflow
The diagram below outlines the typical experimental workflow for assessing the effect of this compound on hERG channels.
Caption: Workflow for hERG channel electrophysiology study.
Conclusion
This compound is an inhibitor of the hERG potassium channel, an interaction that is central to its potential antiarrhythmic effects and its cardiac safety profile. The blockade is concentration-, voltage-, and time-dependent, and is contingent on the channel being in the open or inactivated state. The whole-cell patch clamp technique is the gold standard for characterizing this interaction. The discrepancy in the reported IC50 values highlights the need for standardized experimental conditions in future studies. A thorough understanding of the mechanism and potency of this compound's interaction with the hERG channel is essential for its continued development as a potential therapeutic agent.
References
Guanfu Base A: A Technical Overview of its Anti-inflammatory and Analgesic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu Base A (GFA) is a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum. While extensively studied for its antiarrhythmic properties, emerging evidence suggests that GFA and related alkaloids from the Aconitum genus possess significant anti-inflammatory and analgesic effects. Alkaloids from Chinese medical herbs are known for a wide range of pharmacological activities, including anti-inflammatory and analgesic actions.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential in pain and inflammation management, detailing available data, experimental methodologies, and putative mechanisms of action.
Quantitative Data on Anti-inflammatory and Analgesic Effects
Direct quantitative data on the anti-inflammatory and analgesic effects of this compound are limited in publicly available literature. However, studies on Aconitum alkaloids and extracts provide valuable insights. One study reported that this compound administered intraperitoneally at 98 mg/kg exhibited anti-inflammatory effects comparable to 400 mg/kg of sodium salicylate (B1505791) in a paw swelling model.[2] The following tables summarize available data for GFA and other relevant Aconitum alkaloids.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Animal Model | Assay | Dose | Effect | Reference |
| This compound | Rat | Paw Swelling | 98 mg/kg (i.p.) | Comparable to sodium salicylate (400 mg/kg) | [2] |
Table 2: Analgesic Activity of Various Aconitum Alkaloids
| Alkaloid | Animal Model | Assay | ED50 (mg/kg) | Notes | Reference |
| Aconitine | Mouse | Formalin-induced hyperalgesia | ~0.06 | High acute toxicity | [3] |
| 3-acetylaconitine | Mouse | Formalin-induced hyperalgesia | ~0.06 | High acute toxicity | [3] |
| Hypaconitine | Mouse | Formalin-induced hyperalgesia | ~0.06 | High acute toxicity | [3] |
| Lappaconitine | Mouse | Formalin-induced hyperalgesia | - | Lower affinity to Na+ channels | [3] |
| Bulleyaconitine A | Mouse | Acetic acid-induced writhing, Hot plate | More potent than morphine | Longer duration of effect than morphine | [2] |
| 3,15-diacetylbenzoylaconine | Mouse | Acetic acid-induced writhing, Hot plate | - | Analgesia may be related to α2-adrenoceptors | [2] |
Core Anti-inflammatory and Analgesic Mechanisms
The precise mechanisms underlying the anti-inflammatory and analgesic effects of this compound are not fully elucidated. However, research on related compounds from Aconitum coreanum and other traditional Chinese medicines suggests the involvement of key inflammatory pathways. Extracts from Aconitum coreanum have been shown to decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] Furthermore, caffeoyl derivatives from Aconitum koreanum roots have demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the protein and mRNA levels, in a dose-dependent manner.[5]
A plausible mechanism of action for the anti-inflammatory effects of GFA is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory response.
The analgesic properties of Aconitum alkaloids are thought to be mediated, at least in part, through their interaction with voltage-gated sodium channels.[3] By modulating these channels, the alkaloids can interfere with the transmission of pain signals.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed experimental protocols for evaluating the anti-inflammatory and analgesic effects of this compound are not available in the reviewed literature. The following are generalized protocols for key assays commonly used in the field.
Carrageenan-Induced Paw Edema
This is a standard in vivo model for acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and experimental groups receiving different doses of this compound.
-
Procedure:
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
This compound or the reference drug is administered (e.g., intraperitoneally or orally) at a specified time before the induction of inflammation.
-
A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only group.
Hot Plate Test
This method is used to assess central analgesic activity.
-
Animals: Mice are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are treated with this compound, a positive control (e.g., morphine), or a vehicle.
-
The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.
Formalin Test
This model assesses both neurogenic and inflammatory pain.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are pre-treated with this compound, a positive control, or a vehicle.
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the sub-plantar region of a hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect.
Experimental Workflow Diagram
Caption: A general workflow for evaluating the anti-inflammatory and analgesic properties of a compound like this compound.
Conclusion
This compound, an alkaloid from Aconitum coreanum, demonstrates potential as an anti-inflammatory and analgesic agent. While direct and comprehensive studies are currently limited, preliminary evidence and data from related Aconitum alkaloids are promising. The likely mechanism of action involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, and interaction with ion channels involved in pain transmission. Further in-depth research, including detailed dose-response studies and elucidation of specific molecular targets, is warranted to fully characterize the therapeutic potential of this compound in the management of pain and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-oxidative and anti-inflammatory effects of caffeoyl derivatives from the roots of Aconitum koreanum R. RAYMOND - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Guanfu base A synthesis and purification protocols.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the tuberous roots of Aconitum coreanum. It has garnered significant attention for its therapeutic potential, particularly as an antiarrhythmic agent.[1] GFA's primary mechanism of action involves the selective inhibition of the late sodium current (INa,L), and it also demonstrates effects on the hERG potassium channel and the cytochrome P450 enzyme CYP2D6.[2][3][4] These properties make it a compound of interest for cardiovascular drug development.
This document provides detailed protocols for the purification of this compound from its natural source and an illustrative semi-synthesis of the closely related Guanfu base G. It also includes summaries of quantitative data and diagrams of relevant signaling pathways and experimental workflows.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C24H31NO6 | [5] |
| Molecular Weight | 429.51 g/mol | [5] |
| CAS Number | 1394-48-5 | [6] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO | [7] |
I. Synthesis of Guanfu Base Alkaloids
While a complete de novo total synthesis of this compound is not widely published, a semi-synthetic approach for the closely related Guanfu base G from Guanfu alcohol-amine (GFAA) has been described. This enzymatic acylation method offers a regioselective and efficient route to obtaining Guanfu base compounds.
Protocol: Semi-synthesis of Guanfu Base G via Enzymatic Acylation
This protocol is based on the lipase-catalyzed acylation of Guanfu alcohol-amine (GFAA).
Materials:
-
Guanfu alcohol-amine (GFAA)
-
Vinyl acetate (B1210297) (VA)
-
Novozym 435 (immobilized lipase)
-
Anhydrous methanol
-
4 Å molecular sieves
Procedure:
-
Prepare a solution of Guanfu alcohol-amine (6 µmol/mL) in anhydrous methanol.
-
Add vinyl acetate in a 10:1 molar ratio relative to GFAA.
-
Add Novozym 435 lipase (B570770) to a final concentration of 2 mg/mL.
-
To remove any residual water, add 4 Å molecular sieves to a concentration of 40 mg/mL.
-
Incubate the reaction mixture at 50°C with agitation.
-
Monitor the progress of the reaction using a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, filter the mixture to remove the enzyme and molecular sieves.
-
The resulting filtrate containing Guanfu base G can then be subjected to purification.[8]
Synthesis Workflow
Caption: Semi-synthesis workflow for Guanfu base G.
II. Purification of this compound
This compound is typically isolated and purified from the crude alkaloid extract of Aconitum coreanum roots. A highly effective method for this is pH-zone-refining counter-current chromatography (CCC).[1][9]
Protocol: Purification by pH-Zone-Refining Counter-Current Chromatography
1. Crude Alkaloid Extraction:
-
Grind dried roots of Aconitum coreanum into a powder.
-
Extract the powder with 95% ethanol solution containing a small amount of HCl using heat reflux, repeated three times.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a 1% HCl solution.
-
After extraction with petroleum ether, basify the acidic extract to pH 9.5 with ammonia-water.
-
Extract the basified solution with chloroform (B151607) and evaporate to dryness to obtain the crude alkaloid extract.[1]
2. Counter-Current Chromatography Separation:
-
Solvent System: Prepare a two-phase solvent system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v). Add 10 mM triethylamine (B128534) to the upper phase (stationary phase) and 10 mM hydrochloric acid to the lower phase (mobile phase).[1][9]
-
Sample Preparation: Dissolve the crude extract (e.g., 3.5 g) in a mixture of the upper and lower phases (e.g., 10 mL of each).[1]
-
CCC Operation:
-
Fill the multiplayer coiled column entirely with the upper phase (stationary phase).
-
Rotate the apparatus at a suitable speed (e.g., 850 rpm).
-
Inject the sample solution into the column.
-
Pump the lower phase (mobile phase) from the head of the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continuously monitor the effluent from the tail end of the column with a UV detector (e.g., at 254 nm).
-
Collect fractions and monitor for the presence of this compound.
-
Combine the fractions containing pure this compound and remove the solvent to yield the purified compound.[1]
-
Purification Data
The following table summarizes the yield and purity of this compound and other alkaloids from a 3.5 g crude extract of Aconitum coreanum using the described CCC method.[1][9]
| Compound | Yield (mg) from 3.5 g Crude Extract | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| This compound | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
Purification Workflow
Caption: Workflow for the purification of this compound.
III. Signaling Pathways and Mechanism of Action
This compound exerts its antiarrhythmic effects through the modulation of cardiac ion channels. Additionally, the source plant, Aconitum coreanum, has been shown to influence other cellular signaling pathways.
Primary Antiarrhythmic Mechanism
This compound is a Class I antiarrhythmic agent that selectively inhibits the late sodium current (INa,L) over the transient sodium current (INa,T).[2] This selective inhibition is crucial in managing arrhythmias where the late sodium current is enhanced. GFA also has an inhibitory effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, another important target for antiarrhythmic drugs.[2]
Caption: Primary molecular targets of this compound.
Other Potential Signaling Pathways
Studies on Aconitum coreanum extracts suggest the involvement of the PI3K/Akt and KEAP1/NRF2 signaling pathways, which are crucial in cellular responses to oxidative stress and inflammation.[10]
-
PI3K/Akt Pathway: This pathway is vital for cell survival, proliferation, and growth. Its activation can inhibit inflammation and apoptosis.
-
KEAP1/NRF2 Pathway: This is a major regulator of the cellular antioxidant response. Under oxidative stress, NRF2 translocates to the nucleus and activates the expression of antioxidant genes.
References
- 1. Antiarrhythmic ionic mechanism of this compound-Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs [cjnmcpu.com]
- 2. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 3. Guan-fu base A | Potassium Channel 抑制剂 | CAS 1394-48-5 | 美国InvivoChem [invivochem.cn]
- 4. Keap1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Guanfu Base A: Application Notes and Protocols for In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications. Primarily recognized for its antiarrhythmic properties, GFA functions as a Class I antiarrhythmic agent by selectively inhibiting the late sodium current (INa,L).[1] Additionally, it has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6, a key enzyme in the metabolism of numerous clinically used drugs.[1]
Recent research into related alkaloids from the Aconitum genus suggests potential anti-proliferative and pro-apoptotic effects in various cancer cell lines, opening avenues for investigating GFA's role in oncology.[3] This document provides detailed application notes and protocols for utilizing this compound in a range of in-vitro cell culture assays relevant to both its established antiarrhythmic and potential anti-cancer activities.
Data Summary
Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against key biological targets.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Target Ion Current | Cell Type/System | Assay Method | IC50 (µM) | Reference |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 | [1] |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 | [1] |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | Inhibition observed | [1] |
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 | [1] |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 | [1] |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 | [1] |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 | [1] |
Signaling Pathways and Experimental Workflows
Molecular Targets of this compound
The diagram below illustrates the primary molecular targets of this compound that have been identified.
Hypothetical Anti-Cancer Signaling Pathway
Based on the known mechanisms of other natural compounds, a hypothetical signaling pathway for this compound's potential anti-cancer effects could involve the modulation of key pathways in cell survival and proliferation.
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol is a preliminary screen to assess the general cytotoxicity of this compound on a cell line of interest.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293, A549, or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions of GFA in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of GFA. Include a vehicle control (medium with the same concentration of DMSO used for the highest GFA concentration).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of GFA concentration to determine the IC50 value.
Ion Channel Activity Screening (Whole-Cell Patch Clamp)
This protocol is designed to measure the inhibitory effect of this compound on specific ion channels, such as the late sodium current and hERG potassium current.[1]
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying specific voltage protocols, it is possible to isolate and measure the current flowing through specific ion channels.[1]
Workflow:
Protocol:
-
Cell Preparation: Use a cell line stably expressing the human ion channel of interest (e.g., Nav1.5 for INa,L or hERG for the hERG current) such as HEK293 cells.[1] Culture the cells to an appropriate confluency for patch-clamp experiments.
-
Electrophysiological Recording:
-
Prepare appropriate external and internal solutions for recording the specific ionic current.
-
Transfer cells to a recording chamber on an inverted microscope.
-
Using a glass micropipette, form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol Application: Apply a specific voltage-clamp protocol to elicit and isolate the target ion current. Record the baseline current.
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Acquisition: Record the ion current in the presence of GFA at each concentration until a steady-state effect is observed.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and record the recovery of the current.
-
Data Analysis: Measure the peak current amplitude before and after the application of GFA. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50 value.
CYP2D6 Inhibition Assay (Fluorescence-Based)
This protocol is used to determine the inhibitory potential of this compound on CYP2D6 activity.
Principle: This assay employs a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the enzyme's activity. An inhibitor will decrease the rate of fluorescence production.[1]
Workflow:
Protocol:
-
Reagent Preparation:
-
Use a commercially available CYP2D6 inhibitor screening kit or prepare the necessary reagents.
-
CYP2D6 Assay Buffer: Typically a potassium phosphate (B84403) buffer (pH 7.4).
-
Recombinant Human CYP2D6: Microsomes from insect or yeast cells expressing human CYP2D6.
-
CYP2D6 Substrate: A fluorogenic substrate.
-
NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
This compound Stock Solution: Prepare a concentrated stock in a suitable solvent (e.g., DMSO).
-
Positive Control: A known CYP2D6 inhibitor like quinidine.
-
-
Assay Procedure (in an opaque 96-well plate):
-
Add the CYP2D6 assay buffer.
-
Add the recombinant human CYP2D6 microsomes.
-
Add this compound at various concentrations, a positive control, and a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system.
-
-
Data Acquisition: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time curve) for each GFA concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the GFA concentration and fit the data to determine the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for the in-vitro evaluation of this compound. For researchers in cardiovascular drug discovery, the ion channel and CYP2D6 inhibition assays are directly applicable. For those in oncology and other areas of drug development, the cell viability assay serves as a crucial starting point to explore the potential anti-proliferative effects of this compound, which can be further investigated using more specific assays for apoptosis and cell cycle analysis. The provided data and workflows aim to facilitate the seamless integration of this compound into various research and development pipelines.
References
Guanfu Base A: Application Notes on Solubility and Stability in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the solubility and stability of Guanfu base A, a diterpenoid alkaloid isolated from Aconitum coreanum. This compound is recognized for its antiarrhythmic properties, primarily through the inhibition of the late sodium current (INa,L) and as a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[1][2][3] Understanding its solubility and stability is critical for preclinical and formulation development.
Disclaimer: Specific quantitative solubility and stability data for this compound in a wide range of individual solvents and under various stress conditions are limited in publicly available literature. The protocols and data presented herein are based on available information for this compound, supplemented with established methodologies and data from the closely related compound, Guanfu base G. These should serve as a comprehensive guide for researchers to conduct their own specific studies.
Solubility of this compound
This compound is qualitatively known to be soluble in several organic solvents.[4] For aqueous applications, co-solvent systems are typically required to achieve desired concentrations.
Qualitative Solubility
This compound has been reported to be soluble in the following organic solvents:
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that for in vivo formulations, the solubility is often presented as the concentration at which a clear solution is obtained in a multi-component system.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| DMSO | Room Temperature | 100 | 232.82 | Ultrasonic assistance[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5 | ≥ 5.82 | Serial dilution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 2.5 | ≥ 5.82 | Serial dilution[1] |
| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 2.5 | ≥ 5.82 | Serial dilution[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in selected solvents at a specific temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a vial containing a known volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.
Stability of this compound
Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are employed to understand the degradation pathways under various stress conditions.
Forced Degradation Studies
Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.
Protocol for Forced Degradation of this compound:
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC grade water, methanol, and acetonitrile (B52724)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂. Protect from light and incubate at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Example HPLC Method Parameters (to be optimized for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.
-
Column Temperature: 30 °C
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for Solubility and Stability Testing of this compound.
Signaling Pathway of this compound's Antiarrhythmic Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. Guan-fu base A | CAS:1394-48-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Cell-Based Assays for Testing Guanfu Base A Activity
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid derived from the plant Aconitum coreanum.[1][2] It is primarily recognized for its potent antiarrhythmic properties, functioning as a Class I antiarrhythmic agent through the selective inhibition of the late cardiac sodium current (INa,L).[1][3] Additionally, GFA has been identified as a specific and potent inhibitor of the cytochrome P450 enzyme CYP2D6, a key enzyme in the metabolism of numerous clinically used drugs.[1][4][5] While its antiarrhythmic and metabolic effects are well-documented, related compounds from the Aconitum genus have shown potential anti-inflammatory and anti-proliferative activities, suggesting a broader therapeutic potential for GFA.[6][7]
These application notes provide detailed protocols for a range of cell-based assays designed to characterize the known activities of GFA and to explore its potential effects on inflammation and cell viability. The protocols are intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of this compound.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the key quantitative data from published studies on the inhibitory activities of this compound.
| Target | Assay Type | System | Parameter | Value | Reference |
| Late Sodium Current (INa,L) | Whole-cell Patch Clamp | Guinea Pig Ventricular Myocytes | IC50 | 1.57 ± 0.14 µM | [3] |
| Transient Sodium Current (INa,T) | Whole-cell Patch Clamp | Guinea Pig Ventricular Myocytes | IC50 | 21.17 ± 4.51 µM | [3] |
| hERG Potassium Current (IKr) | Whole-cell Patch Clamp | Guinea Pig Ventricular Myocytes | IC50 | 273 ± 34 µM | [3] |
| Kv1.5 Potassium Current (IKur) | Whole-cell Patch Clamp | Guinea Pig Ventricular Myocytes | % Inhibition | 20.6% at 200 µM | [3] |
| CYP2D6 | Fluorescent Probe Assay | Human Liver Microsomes | Ki | 1.20 ± 0.33 µM | [4][5] |
| Recombinant CYP2D6 | Fluorescent Probe Assay | Recombinant Human Enzyme | Ki | 0.37 ± 0.16 µM | [4][5] |
Experimental Protocols & Visualizations
Protocol for Assessing Antiarrhythmic Activity: Ion Channel Inhibition
This protocol details the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on the late sodium current (INa,L) and the hERG potassium current, which are key targets for its antiarrhythmic effects.[1][3]
Principle: The whole-cell patch-clamp technique allows for the precise measurement of ionic currents across the cell membrane of a single cell. By applying specific voltage protocols, it is possible to isolate and record the currents flowing through specific ion channels, such as Nav1.5 (responsible for INa,L) and hERG channels.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human Nav1.5 channel or the hERG channel (e.g., HEK293 cells).[1] Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Reagent Preparation:
-
External Solution (for INa,L): Prepare a solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for INa,L): Prepare a solution containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Make serial dilutions to achieve final desired concentrations.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the micropipette and the cell membrane of a single, healthy-looking cell.
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply the appropriate voltage-clamp protocol to elicit and record the target ion current (INa,L or hERG).
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak current amplitude at each GFA concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the concentration-response data and fit the curve using the Hill equation to determine the IC50 value.
-
Protocol for Assessing Drug Metabolism Interaction: CYP2D6 Inhibition
This protocol describes a high-throughput, fluorescence-based assay to screen for the inhibitory activity of this compound on CYP2D6.[1]
Principle: This assay employs a specific, non-fluorescent substrate that is metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is directly proportional to CYP2D6 activity. An inhibitor like GFA will decrease the rate of fluorescence production, which can be measured over time.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Enzyme: Recombinant human CYP2D6 microsomes.
-
Substrate: A commercial CYP2D6-specific fluorogenic substrate.
-
NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
This compound: Prepare a dilution series in assay buffer from a DMSO stock.
-
Positive Control: A known CYP2D6 inhibitor (e.g., Quinidine).
-
-
Assay Procedure (96-well plate format):
-
In an opaque 96-well plate, add 50 µL of CYP2D6 Assay Buffer to each well.
-
Add 10 µL of Recombinant Human CYP2D6 microsomes.
-
Add 10 µL of this compound at various concentrations (or positive/negative controls).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the CYP2D6 substrate and 10 µL of the NADPH generating system to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve for each GFA concentration.
-
Calculate the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of GFA concentration and fit the data to determine the IC50 or Ki value.
-
Protocol for General Cytotoxicity Assessment: MTT Assay
This protocol serves as a fundamental preliminary screen to assess the general cytotoxicity of this compound on a chosen cell line.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Select an appropriate cell line (e.g., HEK293, H9c2 cardiomyocytes, or a cancer cell line like A549).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GFA. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of GFA concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol for Exploratory Anti-Inflammatory Activity: Nitric Oxide (NO) Assay
This protocol is designed to screen for the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of NO, a key inflammatory mediator.[8][9] The Griess assay is a colorimetric method that measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the presence of GFA indicates potential anti-inflammatory activity.
Methodology:
-
Cell Culture:
-
Use a murine macrophage cell line such as RAW 264.7.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[9] Include wells with cells only, cells + LPS, and cells + LPS + GFA.
-
Incubate the plate for 24 hours at 37°C.
-
-
Griess Assay Procedure:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
A purple/magenta color will develop.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO production inhibition for each GFA concentration compared to the LPS-only control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of 81 Chinese Herb Extracts and Their Correlation with the Characteristics of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of Guanfu Base A on Ion Channels Using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid compound isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest for its potential antiarrhythmic properties.[1][2][3] The primary mechanism underlying its therapeutic potential involves the modulation of various cardiac ion channels. Understanding the precise interactions of GFA with these channels is crucial for both elucidating its mechanism of action and assessing its safety profile. This document provides detailed protocols for investigating the effects of this compound on key cardiac ion channels using the whole-cell patch-clamp technique, along with a summary of its known quantitative effects and visual representations of experimental workflows and physiological consequences.
Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels
The inhibitory effects of this compound on several key cardiac ion channels have been quantified using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the compound's potency.
| Compound | Ion Channel | IC50 (µM) | Test System | Reference |
| This compound (GFA) | Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [4][5] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [4][5] | |
| hERG (Kv11.1) | 273 ± 34 | Not Specified | [4][5] | |
| Kv1.5 | >200 (20.6% inhibition at 200 µM) | Not Specified | [4][5] | |
| Guanfu base G (GFG) | hERG (Kv11.1) | 17.9 | HEK293 Cells | [5][6] |
Note: Data for Guanfu base G (GFG), a related compound, is included for comparative purposes, highlighting the differential selectivity between these two alkaloids.[1][6]
Experimental Protocols
The following are detailed protocols for performing whole-cell patch-clamp recordings to assess the effect of this compound on late sodium currents (INa,L) and hERG potassium currents.
Protocol 1: Whole-Cell Patch-Clamp Assay for Late Sodium Current (INa,L) Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the late sodium current in isolated ventricular myocytes.
1. Cell Preparation:
-
Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion with collagenase and protease.[4]
-
Resuspend the isolated myocytes in a Tyrode solution and allow them to stabilize before recording.
2. Solutions:
-
Normal Tyrode Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[7]
-
Internal (Pipette) Solution (in mM): Specific composition for INa,L may vary but a representative one is: 120 CsF, 20 CsCl, 5 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Prepare fresh serial dilutions in the Tyrode solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Place an aliquot of the myocyte suspension in a recording chamber on the stage of an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.[8]
-
Approach a single, healthy myocyte and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the cell membrane at a holding potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 500 ms (B15284909). This long pulse inactivates the transient sodium current, allowing for the measurement of the sustained late sodium current.[8]
-
Record the current during the last 100 ms of the depolarizing pulse.
-
Establish a stable baseline recording in the absence of the compound.
-
Perfuse the chamber with external solutions containing various concentrations of this compound.
-
Record the steady-state block of the INa,L at each concentration.
5. Data Analysis:
-
Measure the amplitude of the late sodium current before and after the application of this compound.
-
Plot the percentage of current inhibition against the compound concentration to generate a dose-response curve.
-
Fit the dose-response curve to the Hill equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Assay for hERG (Kv11.1) Current Inhibition
This protocol is for determining the effect of this compound on the hERG potassium channel, typically expressed in a stable cell line like Human Embryonic Kidney 293 (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Use a cell line stably or transiently transfected with the cDNA encoding the hERG channel. Allow 24-48 hours for channel expression if using transient transfection.[7][8]
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.[8]
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the cell membrane at a holding potential of -80 mV.[7][8]
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to record the characteristic tail current, which is used to measure the hERG current amplitude.[7][8]
-
Record baseline currents before compound application.
-
Perfuse with various concentrations of this compound and record the steady-state block of the hERG tail current.
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after drug application.
-
Generate a dose-response curve and calculate the IC50 value as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing this compound's effects using patch-clamp.
Signaling and Electrophysiological Consequences
Caption: Proposed mechanism of this compound's antiarrhythmic effect on cardiac myocytes.
Concluding Remarks
This compound exhibits a distinct pharmacological profile, characterized by a selective and potent inhibition of the late sodium current over the transient sodium current and hERG potassium channels.[1][4] This selectivity suggests that GFA may possess antiarrhythmic properties with a reduced risk of proarrhythmic side effects, such as QT prolongation, which is often associated with hERG channel blockade.[1][6] The provided protocols offer a robust framework for the detailed electrophysiological investigation of this compound and similar compounds. Further studies are essential to fully characterize its effects on a broader range of cardiac and non-cardiac ion channels to build a comprehensive understanding of its therapeutic potential and overall safety.
References
- 1. benchchem.com [benchchem.com]
- 2. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
High-Throughput Screening of Guanfu Base A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of Guanfu base A analogs. This compound, a diterpenoid alkaloid, is known for its antiarrhythmic properties, primarily through the selective inhibition of the late sodium current (INa,L). It also exhibits inhibitory effects on the cytochrome P450 enzyme CYP2D6 and the hERG potassium channel. This document outlines detailed protocols for primary and secondary screening assays to identify and characterize novel analogs with desired therapeutic profiles and minimal off-target effects.
Primary Screening Assays
The primary screening cascade is designed to rapidly identify potent inhibitors of the late sodium current (INa,L) among a library of this compound analogs. A fluorescence-based assay is recommended for the initial high-throughput screen due to its speed and scalability.
Fluorescence-Based Late Sodium Current Assay
This assay provides an indirect measure of INa,L inhibition by monitoring the influx of sodium ions into cells expressing voltage-gated sodium channels.
Principle: Cells stably expressing a specific sodium channel subtype (e.g., Nav1.5) are loaded with a sodium-sensitive fluorescent indicator dye. The channels are opened using an activator that enhances the late current, such as veratridine (B1662332). In the presence of an inhibitory compound, the influx of sodium is reduced, resulting in a lower fluorescence signal compared to the control.
Experimental Protocol:
-
Cell Preparation:
-
Seed HEK-293 cells stably expressing human Nav1.5 channels into 384-well black-walled, clear-bottom microplates at a density of 15,000-20,000 cells per well.
-
Incubate for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., ION Natrium Green 2 AM) in a physiological salt solution.
-
Remove the cell culture medium and add 20 µL of the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analog library compounds in the assay buffer.
-
Using an automated liquid handler, add 5 µL of the compound dilutions to the cell plate. Include a known INa,L inhibitor as a positive control and DMSO as a vehicle control.
-
Incubate for 15 minutes at room temperature.
-
-
Channel Activation and Signal Detection:
-
Prepare an activator solution containing veratridine in the assay buffer.
-
Using a fluorescence microplate reader equipped with an automated injection system (e.g., FLIPR® Tetra), add 10 µL of the activator solution to initiate sodium influx.
-
Measure the resulting change in fluorescence intensity over time (e.g., for 180 seconds).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and vehicle controls.
-
Fit the concentration-response data to a four-parameter logistic model to determine the IC50 value for each active analog.
-
Workflow for Fluorescence-Based HTS:
Caption: Workflow for a fluorescence-based high-throughput screening assay.
Secondary Screening and Selectivity Profiling
Analogs identified as "hits" in the primary screen should be further characterized in secondary assays to confirm their activity and assess their selectivity against other relevant targets. Automated patch-clamp is the gold standard for this phase, providing direct measurement of ion channel activity.
Automated Patch-Clamp for INa,L, and hERG
Automated patch-clamp systems offer a higher throughput than manual patch-clamping while maintaining high-quality data, making them ideal for confirming hits and determining selectivity.[1][2][3]
Principle: This technique uses planar patch-clamp technology to record ion channel currents from whole cells in a multi-well format. Specific voltage protocols are applied to isolate the late sodium current and the hERG potassium current, allowing for the direct measurement of inhibition by the test compounds.
Experimental Protocol:
-
Cell Preparation:
-
Culture cells stably expressing the desired ion channel (Nav1.5 or hERG).
-
On the day of the experiment, prepare a single-cell suspension.
-
Wash and resuspend the cells in the appropriate extracellular solution for the automated patch-clamp system.
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and compound plates.
-
The system will automatically establish whole-cell recordings.
-
-
Voltage Protocols and Data Acquisition:
-
For INa,L: Apply a voltage protocol designed to inactivate the transient sodium current and elicit the late sodium current. An agonist like Anemonia sulcata toxin II (ATX-II) can be used to enhance the late current for a better signal window.
-
For hERG Current: Use a specific voltage step protocol to activate the hERG channels and record the characteristic tail current upon repolarization.[4]
-
Record baseline currents before applying a series of increasing concentrations of the this compound analog.
-
-
Data Analysis:
-
Measure the amplitude of the INa,L and the peak of the hERG tail current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values to quantify the potency of the analogs on each channel.
-
Automated Patch-Clamp Workflow:
Caption: General workflow for automated patch-clamp screening.
Luminescence-Based CYP2D6 Inhibition Assay
This assay is used to assess the potential for drug-drug interactions by measuring the inhibition of CYP2D6, a key drug-metabolizing enzyme.
Principle: This is a biochemical assay that uses a specific luminogenic substrate for CYP2D6. The substrate is converted by the enzyme into a product that is then detected by a luciferase-based reaction, generating a luminescent signal. The intensity of the light is directly proportional to the CYP2D6 activity. Potent inhibitors will result in a low luminescent signal.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing recombinant human CYP2D6 enzyme, the luminogenic substrate, and a NADPH regeneration system in a buffer solution.
-
-
Compound Addition:
-
In a 384-well white, opaque microplate, add the this compound analogs at various concentrations. Include a known CYP2D6 inhibitor (e.g., quinidine) as a positive control and a vehicle control.
-
-
Enzyme Reaction:
-
Add the CYP2D6 reaction mixture to all wells to initiate the enzymatic reaction.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Luminescence Detection:
-
Add the detection reagent, which contains luciferase and its substrate, to stop the CYP2D6 reaction and initiate the light-producing reaction.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CYP2D6 inhibition for each analog concentration.
-
Determine the IC50 values to quantify the inhibitory potency.
-
CYP2D6 Inhibition Screening Pathway:
Caption: Luminescence-based CYP2D6 inhibition assay principle.
Data Presentation
All quantitative data from the screening assays should be summarized in a clear and structured format for easy comparison of the this compound analogs.
Table 1: Summary of Screening Data for this compound Analogs
| Analog ID | Primary Screen: INa,L Inhibition (IC50, µM) | Secondary Screen: INa,L (IC50, µM) - APC | hERG Inhibition (IC50, µM) - APC | CYP2D6 Inhibition (IC50, µM) | Selectivity Ratio (hERG IC50 / INa,L IC50) |
| GFA-001 | 5.2 | 4.8 | >100 | 15.6 | >20.8 |
| GFA-002 | 1.8 | 1.5 | 50.2 | 25.1 | 33.5 |
| GFA-003 | 12.5 | 11.9 | >100 | 8.3 | >8.4 |
| ... | ... | ... | ... | ... | ... |
Note: APC refers to Automated Patch-Clamp. The selectivity ratio provides a measure of the therapeutic window, with higher values being more desirable.
By following these detailed protocols and workflows, researchers can efficiently screen libraries of this compound analogs to identify promising new chemical entities with potent and selective activity, paving the way for the development of safer and more effective antiarrhythmic drugs.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® [frontiersin.org]
- 5. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Guanfu Base A's Effect on Drug Metabolism and CYP2D6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the interaction of Guanfu base A (GFA) with the drug-metabolizing enzyme Cytochrome P450 2D6 (CYP2D6). GFA, an antiarrhythmic alkaloid, has been identified as a potent and specific inhibitor of CYP2D6, a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[1][2] Understanding this interaction is crucial for predicting potential drug-drug interactions and ensuring the safe clinical use of GFA.
Introduction to this compound and CYP2D6
This compound is a novel heterocyclic antiarrhythmic drug isolated from Aconitum coreanum.[1][2] Cytochrome P450 2D6 is a key enzyme in the liver that metabolizes a wide variety of xenobiotics, including many prescribed medications.[3][4] Genetic variations in the CYP2D6 gene can lead to significant differences in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[4][5] Inhibition of CYP2D6 by a co-administered drug like GFA can mimic the effects of a poor metabolizer phenotype, potentially leading to adverse drug reactions due to increased plasma concentrations of CYP2D6-metabolized drugs.[6]
Quantitative Data Summary
The inhibitory effects of this compound on CYP2D6 have been characterized across different species and enzyme systems. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of CYP2D6 by this compound
| Test System | Probe Substrate | Inhibition Type | Ki (μM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan (B48470) | Noncompetitive | 1.20 ± 0.33[1][2] |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16[1][2] |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12[1][2] |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3[1][2] |
Table 2: In Vivo Effect of this compound on Dextromethorphan Pharmacokinetics in Beagle Dogs
| Pharmacokinetic Parameter | Saline-Treated Group (Control) | GFA-Treated Group |
| Dextrorphan (B195859) Cmax | ~3x higher than GFA group | Reduced to one-third of control[1][2] |
| Dextrorphan AUC | ~2x higher than GFA group | Reduced to half of control[1][2] |
Signaling Pathways and Experimental Workflows
To visualize the concepts and procedures described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Herein are detailed protocols for the key experiments cited in the study of this compound and its effects on CYP2D6.
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes (HLMs)
Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on CYP2D6 activity in human liver microsomes using dextromethorphan as a probe substrate.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (GFA)
-
Dextromethorphan (CYP2D6 substrate)
-
Dextrorphan (metabolite standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of GFA, dextromethorphan, and dextrorphan in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working solutions of all compounds by diluting the stock solutions in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
HLMs (final concentration typically 0.2-0.5 mg/mL)
-
GFA at various concentrations (e.g., 0.1 to 100 µM) or vehicle control.
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding dextromethorphan (at a concentration close to its Km, e.g., 5-10 µM).
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate for 10-20 minutes at 37°C with shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of dextrorphan in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GFA concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.
-
To determine the Ki and the mechanism of inhibition, repeat the experiment with multiple concentrations of both dextromethorphan and GFA. Analyze the data using Lineweaver-Burk or Dixon plots, or by nonlinear regression analysis fitting to competitive, noncompetitive, or mixed-inhibition models.
-
Protocol 2: In Vitro CYP2D6 Inhibition Assay using Recombinant Human CYP2D6 (rCYP2D6)
Objective: To characterize the direct inhibitory effect of this compound on recombinant human CYP2D6 enzyme using (+)-bufuralol as a probe substrate.
Materials:
-
Recombinant human CYP2D6 enzyme co-expressed with cytochrome P450 reductase
-
This compound (GFA)
-
(+)-Bufuralol (CYP2D6 substrate)
-
1'-hydroxybufuralol (B194460) (metabolite standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH
-
Acetonitrile (LC-MS grade)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock and working solutions of GFA, (+)-bufuralol, and 1'-hydroxybufuralol.
-
-
Incubation:
-
In a 96-well plate, add the following:
-
Potassium phosphate buffer
-
Recombinant CYP2D6 enzyme (at a pre-determined optimal concentration)
-
GFA at various concentrations or vehicle control.
-
-
Pre-incubate for 5 minutes at 37°C.
-
Add (+)-bufuralol to the wells.
-
Initiate the reaction by adding NADPH.
-
Incubate for an optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedure as in Protocol 1.
-
-
Analysis:
-
Quantify the formation of 1'-hydroxybufuralol using LC-MS/MS or by measuring fluorescence (excitation ~252 nm, emission ~302 nm).
-
-
Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1 to determine IC50 and Ki values.
-
Protocol 3: In Vivo Assessment of CYP2D6 Inhibition in Beagle Dogs
Objective: To evaluate the effect of this compound on the in vivo metabolic activity of CYP2D6 in beagle dogs using dextromethorphan as a probe drug.
Materials:
-
Male Beagle dogs
-
This compound for injection
-
Dextromethorphan hydrobromide for intravenous administration
-
Saline solution (0.9% NaCl)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for quantifying dextromethorphan and dextrorphan in plasma (LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize male beagle dogs to the laboratory conditions for at least one week.
-
Fast the dogs overnight before the experiment.
-
Divide the dogs into two groups: a control group and a GFA-treated group.
-
-
Drug Administration:
-
Control Group: Administer an intravenous injection of saline.
-
GFA-Treated Group: Administer an intravenous injection of this compound.
-
After a short pre-treatment period (e.g., 30 minutes), administer an intravenous dose of dextromethorphan (e.g., 2 mg/kg) to all dogs.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., cephalic vein) at the following time points: 0 (pre-dose), 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes after dextromethorphan administration.
-
Collect blood into tubes containing an anticoagulant and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of dextromethorphan and its metabolite, dextrorphan, in dog plasma.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curves for dextromethorphan and dextrorphan for both the control and GFA-treated groups.
-
Calculate the key pharmacokinetic parameters for dextrorphan, including maximum concentration (Cmax) and area under the plasma concentration-time curve (AUC).
-
Compare the pharmacokinetic parameters between the two groups to assess the extent of CYP2D6 inhibition by this compound. A significant decrease in the Cmax and AUC of dextrorphan in the GFA-treated group compared to the control group indicates CYP2D6 inhibition.
-
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific laboratory conditions and regulatory guidelines. Appropriate safety precautions should be taken when handling all chemicals and biological materials. Animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Plasma profile and pharmacokinetics of dextromethorphan after intravenous and oral administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Psychotropic effects of dextromethorphan are altered by the CYP2D6 polymorphism: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application of Guanfu Base A in Cardiac Arrhythmia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid compound extracted from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant attention in cardiovascular research for its potent antiarrhythmic properties. GFA is classified as a multi-ion channel blocker, exhibiting a unique electrophysiological profile that makes it a promising candidate for the management of various cardiac arrhythmias.[1][2] Preclinical and clinical studies have demonstrated its efficacy in treating both supraventricular and ventricular arrhythmias, with a favorable safety profile compared to some existing antiarrhythmic drugs.[2][3]
This document provides detailed application notes on the use of this compound in cardiac arrhythmia research, including its mechanism of action, key experimental data, and comprehensive protocols for its investigation.
Mechanism of Action
This compound exerts its antiarrhythmic effects primarily by modulating the activity of several key cardiac ion channels. Its principal mechanism involves the selective inhibition of the late sodium current (INa-L), which is crucial in the repolarization phase of the cardiac action potential.[4][5] By blocking INa-L, GFA helps to prevent the early afterdepolarizations that can trigger arrhythmias.
In addition to its effects on the late sodium current, GFA also influences other ion channels, including:
-
Transient Sodium Current (INa-T): GFA also blocks the transient sodium current, but with a significantly lower potency compared to its effect on INa-L.[4]
-
hERG Potassium Channels: It exhibits inhibitory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are responsible for the rapid delayed rectifier potassium current (IKr).[4][6] This action contributes to the prolongation of the action potential duration.
-
Kv1.5 Potassium Current (IKv1.5): GFA has a slight blocking effect on the Kv1.5 potassium channel.[4]
-
L-type Calcium Channels: Preclinical studies have also suggested that GFA has an inhibitory effect on L-type calcium channel currents.[7]
The multi-channel blocking activity of GFA contributes to its broad-spectrum antiarrhythmic effects, which include slowing the heart rate, prolonging the effective refractory period, and reducing the spontaneous firing rate of pacemaker cells.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various cardiac ion channels as reported in preclinical studies.
| Ion Channel | IC50 (μmol/L) | Cell Type | Reference |
| Late Sodium Current (INa-L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [4] |
| Transient Sodium Current (INa-T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [4] |
| hERG Current (IHERG) | 273 ± 34 | HEK293 Cells | [4] |
| hERG Current (IHERG) | 1640 (1.64 mM) | HEK293 Cells | [6] |
| Ion Channel | Inhibitory Effect | Concentration (μmol/L) | Cell Type | Reference |
| Kv1.5 Current (IKv1.5) | 20.6% decrease | 200 | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in cardiac myocytes and a typical experimental workflow for its electrophysiological characterization.
Caption: Proposed signaling pathway of this compound in cardiac myocytes.
Caption: Experimental workflow for characterizing this compound's antiarrhythmic effects.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of Ionic Currents
This protocol describes the methodology for recording ionic currents from isolated cardiac myocytes or cell lines expressing specific ion channels using the whole-cell patch clamp technique.[4][6]
1. Cell Preparation:
- Isolate ventricular myocytes from animal hearts (e.g., guinea pig) using enzymatic digestion.[4]
- Alternatively, use a cell line (e.g., HEK293) transiently or stably expressing the ion channel of interest (e.g., hERG).[6]
- Plate the cells on glass coverslips and allow them to adhere.
2. Solutions:
- External (Bath) Solution (in mM): Composition will vary depending on the current being measured. For example, for INa, a typical solution may contain: 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): For INa, a typical solution may contain: 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
- This compound Stock Solution: Prepare a high-concentration stock solution of GFA in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
- Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single cell with the patch pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply specific voltage-clamp protocols to elicit and record the ionic current of interest using a patch-clamp amplifier and data acquisition software.
- After obtaining a stable baseline recording, perfuse the cell with the external solution containing different concentrations of GFA.
- Record the current at each concentration to determine the dose-dependent inhibitory effect.
4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of GFA.
- Calculate the percentage of current inhibition for each concentration of GFA.
- Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Evaluation of Antiarrhythmic Efficacy in an Animal Model
This protocol provides a general framework for assessing the antiarrhythmic effects of this compound in a rat model of arrhythmia.[8]
1. Animal Preparation:
- Use adult male Sprague-Dawley rats.
- Anesthetize the animals with an appropriate anesthetic agent.
- Surgically expose the heart and perform a Langendorff perfusion to isolate the heart.
2. Arrhythmia Induction:
- Induce arrhythmias by perfusing the heart with a solution designed to provoke electrical instability, such as a K+-free, high Ca2+ solution.[8]
- Monitor the electrocardiogram (ECG) continuously to detect the onset of ventricular tachycardia (VT) and ventricular fibrillation (VF).
3. Drug Administration:
- Once arrhythmias are established, administer this compound intravenously at various doses (e.g., 2.5-10 mg/kg).[8]
- A control group should receive a vehicle injection.
4. Efficacy Assessment:
- Continuously record the ECG during and after drug administration.
- Analyze the ECG recordings to determine the effects of GFA on the arrhythmia, including:
- The rate of conversion from VT/VF to sinus rhythm.
- The duration of the antiarrhythmic effect.
- Changes in heart rate and ECG intervals (e.g., P-R interval).[8]
5. Data Analysis:
- Compare the incidence and duration of arrhythmias between the GFA-treated and control groups.
- Statistically analyze the data to determine the significance of the antiarrhythmic effects of GFA.
Clinical Applications and Future Directions
Clinical trials have shown that intravenous this compound is effective in treating ventricular arrhythmias, with a comparable efficacy and better tolerance than propafenone.[3] It has also demonstrated efficacy in treating supraventricular tachycardias.[1][2] The selective inhibition of the late sodium current by GFA is a particularly attractive feature, as this current is often enhanced in pathological conditions such as heart failure and ischemia, contributing to arrhythmogenesis.
Future research should continue to explore the full therapeutic potential of this compound. This includes further investigation into its long-term safety and efficacy, its potential for oral administration, and its application in specific patient populations with different types of cardiac arrhythmias. Additionally, further studies into its molecular interactions with ion channels could lead to the development of even more selective and potent antiarrhythmic agents.
References
- 1. Research Progress on Natural Products' Therapeutic Effects on Atrial Fibrillation by Regulating Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 3. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Guanfu base A experimental variability and reproducibility issues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Guanfu base A (GFA). It addresses common issues related to experimental variability and reproducibility through detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
Question: We are observing significant variability in our in vitro assays with this compound, particularly in cell viability and ion channel electrophysiology experiments. What are the potential causes and how can we troubleshoot this?
Answer: Variability in in vitro assays with this compound can stem from several factors related to compound handling, experimental setup, and cell culture conditions. Below is a systematic guide to pinpoint and mitigate these issues.
Troubleshooting Steps:
-
Compound Preparation and Handling:
-
Solubility: this compound is soluble in DMSO.[1] For cell-based assays, prepare a concentrated stock solution in high-quality, anhydrous DMSO to minimize precipitation upon dilution in aqueous media. Use ultrasonic agitation if necessary to fully dissolve the compound.
-
Stock Solution Stability: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected vials to prevent degradation.[2] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting in aqueous buffers or culture media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in the assay should be kept constant across all conditions and ideally below 0.5% to avoid solvent-induced artifacts.
-
-
Cell Culture Conditions:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.
-
Mycoplasma Contamination: Regularly test cell lines for mycoplasma contamination, as this can significantly alter cellular responses.
-
-
Assay-Specific Considerations:
-
MTT Assay: In the MTT assay for cell viability, ensure complete dissolution of the formazan (B1609692) crystals by adding an appropriate solubilization buffer (e.g., DMSO) and shaking the plate until the color is uniform.[1]
-
Patch Clamp Electrophysiology: For ion channel experiments, maintain stable recording conditions, including temperature and perfusion rate. Ensure the quality of the giga-ohm seal and whole-cell configuration before data acquisition.[1]
-
Issue 2: Inconsistent Results in Animal Studies
Question: Our in vivo studies with this compound in different animal models are showing poor reproducibility. What factors should we consider to improve the consistency of our results?
Answer: Reproducibility issues in animal studies involving this compound are often linked to inter-species metabolic differences and variations in experimental protocols. A systematic approach to experimental design and execution is crucial.
Troubleshooting Steps:
-
Animal Model Selection:
-
Species-Specific Metabolism: this compound is a potent inhibitor of the CYP2D6 enzyme in humans, monkeys, and dogs, but not in mice or rats.[3][4] This species-specific difference in metabolism can lead to significant variations in pharmacokinetic profiles and therapeutic outcomes.[3] Carefully select the animal model based on the research question and its metabolic relevance to humans.
-
Genetic Background, Age, and Sex: Use genetically well-defined animal strains to minimize variability arising from genetic differences.[3] Ensure that study groups are balanced for age and sex, as these factors can influence drug metabolism and response.[3]
-
-
Dosing and Administration:
-
Formulation and Vehicle: The formulation and vehicle used to deliver this compound can impact its solubility, absorption, and stability.[3] For in vivo studies, consider formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil, which have been shown to yield clear solutions.[2][5] Ensure the formulation is consistent across all experimental groups.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) significantly affects the bioavailability and pharmacokinetics of the compound.[3] Use a consistent and well-defined administration technique for all animals.
-
-
Experimental Conditions:
-
Environmental Factors: Standardize housing conditions, diet, and light-dark cycles, as these can influence animal physiology and drug metabolism.
-
Handling and Stress: Minimize animal stress through proper handling techniques, as stress can alter physiological responses and introduce variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antiarrhythmic alkaloid that selectively inhibits the late sodium current (INa,L) in cardiac myocytes.[1] It shows a significantly higher potency for inhibiting INa,L compared to the transient sodium current (INa,T).[1] This selective inhibition is a key mechanism for its antiarrhythmic effects. Additionally, it has been shown to inhibit the hERG potassium channel at higher concentrations.[2][5] In other contexts, this compound has demonstrated anti-inflammatory and analgesic effects, potentially through the inhibition of the NF-κB and MAPK signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: this compound solid should be stored at 4°C in a sealed container, away from moisture and light.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: Are there known species differences in the metabolism of this compound?
A3: Yes, there are significant species-specific differences in the metabolism of this compound. It is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in humans, monkeys, and dogs, but it does not exhibit inhibitory activity on the corresponding CYP2D enzymes in mice and rats.[3][4] This is a critical consideration when selecting animal models for preclinical studies.
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been used in a variety of in vitro and in vivo experimental settings. In vitro, it has been studied in cell viability assays (e.g., MTT) and for its effects on ion channels using patch-clamp electrophysiology.[1] In vivo, it has been investigated in animal models for its antiarrhythmic and pharmacokinetic properties.[4]
Data Presentation
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Method | IC50 (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 1640 |
Data sourced from BenchChem Application Notes and MedchemExpress Product Data Sheet.[1][2]
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |
Data sourced from Sun J, et al. (2015) and BenchChem Application Notes.[1][4]
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the general cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell line (e.g., HEK293, H9c2)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells. Remove the old medium and add 100 µL of the medium containing different concentrations of GFA. Include a vehicle control (medium with the same concentration of DMSO).[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol is designed to measure the inhibitory effect of this compound on cardiac ion channels.
Materials:
-
Cell line stably expressing the ion channel of interest (e.g., Nav1.5 for INa,L or hERG)
-
External and internal recording solutions
-
This compound
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamp recording.
-
Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Whole-Cell Configuration: Form a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.[1]
-
Voltage Protocols and Baseline Recording:
-
For INa,L: Hold the cell at -120 mV. Apply a depolarizing pulse to -20 mV for 500 ms (B15284909) to inactivate the transient sodium current and elicit the late sodium current.[1]
-
For hERG Current: Hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the tail current.[1]
-
Record baseline currents until stable.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound. Record the currents until a steady-state effect is reached.[1]
-
Data Analysis: Measure the amplitude of the current before and after compound application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a suitable equation.[1]
Mandatory Visualization
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Guanfu base A stability issues in long-term experiments.
Welcome to the Guanfu Base A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered during long-term experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a diterpenoid alkaloid isolated from Aconitum coreanum. It is primarily investigated for its antiarrhythmic properties. To ensure its stability, it is recommended to store this compound under the following conditions:
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Short-term storage: 0°C
-
Long-term storage: -20°C, desiccated.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, DMSO is commonly used to prepare stock solutions.
Q3: Are there any known metabolites of this compound that could indicate degradation?
Yes, studies in rats have identified a Phase I metabolite, Guanfu Base I (GFI), and Phase II conjugates such as GFA glucuronide and GFA sulfate. The presence of these compounds could indicate metabolic degradation of this compound in biological systems.
Q4: Why is stability testing particularly important for a natural product like this compound?
Natural products, due to their complex structures, can be susceptible to degradation under various environmental conditions. Stability testing is crucial to:
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Determine the optimal storage and handling conditions.
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Identify potential degradation products that might be inactive or, conversely, have unintended biological activity or toxicity.
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Ensure the concentration of the active compound remains consistent throughout the duration of a long-term experiment, which is critical for data reproducibility and accuracy.
Troubleshooting Guide for this compound Stability Issues
This guide addresses common problems encountered during long-term experiments involving this compound.
Issue 1: Loss of Potency or Inconsistent Results Over Time
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Question: My experimental results with this compound are becoming less pronounced or more variable as my stock solutions age. What could be the cause?
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Answer: This is a classic sign of compound degradation. This compound, being an alkaloid with ester functionalities, is susceptible to hydrolysis, especially if exposed to non-optimal pH conditions or moisture. Oxidation is another potential degradation pathway.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure your stock solutions and solid compound are stored at -20°C or below and protected from moisture.
-
Prepare Fresh Solutions: For long-term or sensitive experiments, it is best practice to prepare fresh working solutions from a recently prepared stock solution. Avoid using old stock solutions.
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pH of Media: Be mindful of the pH of your experimental media. Prolonged incubation in highly acidic or alkaline conditions can accelerate hydrolysis of the ester groups in this compound.
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Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize water content.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Question: I am analyzing my this compound sample with HPLC and I see new, unexpected peaks that were not present in the initial analysis. What are these?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound, these are likely to be hydrolysis or oxidation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the unknown peaks.
-
Use a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the main this compound peak from all potential degradation products. An optimized gradient method with a C18 column is generally a good starting point.
-
LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks. This information is invaluable for identifying the degradation products by comparing the masses to potential degradation pathways.
-
-
Issue 3: Variability Between Different Batches of this compound
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Question: I've observed differences in stability and even activity between different purchased lots of this compound. Why is this happening?
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Answer: Batch-to-batch variability is a common challenge with natural products. This can be due to minor differences in the purification process, leading to varying levels of residual impurities that might catalyze degradation.
-
Troubleshooting Steps:
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Quality Control of New Batches: Perform an initial HPLC analysis on any new batch of this compound to confirm its purity and compare the chromatogram to your established standard.
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Standardize Solution Preparation: Use a consistent and documented procedure for preparing all your solutions to minimize variability.
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Source from a Reputable Supplier: Ensure you are sourcing your this compound from a supplier who provides a certificate of analysis with detailed purity information.
-
-
Quantitative Data Summary
The following tables provide illustrative stability data for this compound under various stress conditions. This data is based on typical degradation profiles for similar alkaloids and should be used as a guideline for designing your own stability studies.
Table 1: Stability of this compound in Solution Under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 3.0 (0.1 N HCl) | 60 | 24 | 75.2 |
| 7.0 (Water) | 60 | 24 | 98.5 |
| 10.0 (0.1 N NaOH) | 60 | 24 | 68.9 |
Table 2: Stability of this compound Under Oxidative and Thermal Stress
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) |
| 3% H₂O₂ at 25°C | 24 | 82.4 |
| Solid state at 80°C | 48 | 95.1 |
| Solution in DMSO at 80°C | 48 | 89.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solid State: Keep a small amount of solid this compound in an oven at 80°C for 48 hours.
-
Solution State: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
Visualizations
Caption: Proposed degradation pathways for this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Guanfu base A
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the off-target effects of Guanfu base A (GFA). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is an antiarrhythmic agent whose primary on-target effect is the selective inhibition of the late sodium current (INa,L) in cardiomyocytes. This selective inhibition is a key mechanism for its antiarrhythmic effects, particularly in conditions where the late sodium current is enhanced[1].
Q2: What are the major known off-target effects of this compound?
The most well-characterized off-target effects of this compound are the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel and the cytochrome P450 enzyme CYP2D6[1]. Inhibition of the hERG channel can have implications for cardiac repolarization, while inhibition of CYP2D6 can lead to drug-drug interactions[1].
Q3: Why is it crucial to minimize off-target effects in my experiments?
Minimizing off-target effects is critical for several reasons:
-
Reduced Cytotoxicity: Unintended molecular interactions can disrupt essential cellular pathways, leading to toxicity that is not related to the on-target activity.
-
Improved Translatability: For research aimed at drug development, minimizing off-target effects is crucial for translating preclinical findings into safe and effective therapies.
Q4: Are there any known kinase off-targets for this compound?
Currently, a comprehensive public kinome scan for this compound is not available. Therefore, a wide range of potential kinase off-targets has not been systematically identified. Given that many small molecules exhibit off-target kinase activity, it is highly recommended that researchers perform their own kinase profiling to assess the selectivity of this compound in their experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | Off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the IC50 for the on-target effect and use the lowest effective concentration. Also, measure cell viability using an MTT or MTS assay to establish a therapeutic window. |
| Inconsistent results between different cell lines. | Varying expression levels of on-target or off-target proteins. | Confirm the expression levels of the intended target (e.g., Nav1.5 for INa,L) and known off-targets (e.g., hERG, CYP2D6) in the cell lines using techniques like Western Blot or qPCR. |
| Observed phenotype does not align with known on-target effects. | The phenotype may be driven by an off-target interaction. | Employ control compounds, such as a structurally similar but inactive analog, to determine if the effect is specific to this compound. Use genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of the intended target to see if the phenotype is abolished. |
| Suspected drug-drug interactions in co-treatment studies. | Inhibition of CYP2D6 by this compound. | Be aware that GFA is a potent inhibitor of CYP2D6. If co-administering drugs that are substrates of CYP2D6, consider potential metabolic interactions. It may be necessary to use a lower concentration of the co-administered drug or choose an alternative that is not metabolized by CYP2D6. |
Quantitative Data Summary
Table 1: On-Target and Major Off-Target Inhibitory Activity of this compound
| Target | Assay Type | System | Value | Unit | Reference |
| On-Target | |||||
| Late Sodium Current (INa,L) | Whole-cell patch clamp | Guinea pig ventricular myocytes | IC50 = 1.57 | µM | [1] |
| Off-Target | |||||
| hERG Potassium Current | Whole-cell patch clamp | HEK293 cells | Inhibition Observed | - | [1] |
| CYP2D6 | Inhibition Assay | Human Liver Microsomes | Ki = 1.20 | µM | |
| CYP2D6 | Inhibition Assay | Recombinant Human CYP2D6 | Ki = 0.37 | µM | |
| CYP2B6 | Inhibition Assay | Human Recombinant | Slight Inhibition | - | |
| CYP2E1 | Inhibition Assay | Human Recombinant | Slight Inhibition | - |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol is used to assess the general cytotoxicity of this compound.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of GFA. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Whole-Cell Patch Clamp for Ion Channel Inhibition
This protocol is used to measure the inhibitory effect of this compound on ion channels like the late sodium current (INa,L) and hERG potassium current.
-
Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the cell membrane of a single cell.
-
Protocol:
-
Cell Preparation: Use a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG).
-
Recording: Establish a whole-cell patch clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the current of interest.
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with a solution containing this compound at various concentrations.
-
Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition and calculate the IC50 value.
-
In Vitro Kinase Profiling
This protocol provides a general framework for assessing the off-target effects of this compound on a panel of kinases.
-
Principle: In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of purified kinases. Radiometric assays, which measure the incorporation of 32P or 33P from ATP onto a substrate, are a common method.
-
Protocol:
-
Assay Setup: In a multi-well plate, combine the purified kinase, a specific substrate for that kinase, and various concentrations of this compound.
-
Reaction Initiation: Start the kinase reaction by adding radiolabeled ATP.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Detection: Separate the phosphorylated substrate from the unincorporated radiolabeled ATP, typically by binding the substrate to a filter.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value.
-
Diagrams
Caption: Experimental workflow to minimize and characterize off-target effects.
References
Interpreting unexpected results in Guanfu base A experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanfu base A (GFA).
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell lines when treated with this compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Solvent Concentration: this compound is often dissolved in DMSO. Ensure the final concentration of the solvent in your cell culture medium is not exceeding a level that is toxic to your specific cell line (typically <0.5%).
-
Compound Purity and Stability: Verify the purity of your this compound lot. Impurities or degradation products could contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Off-Target Effects: While GFA is known for its selectivity, at higher concentrations, it may have off-target effects that can lead to cell death.
Q2: The inhibitory effect of this compound on the late sodium current (INa,L) in our patch-clamp experiments is weaker than reported in the literature. What should we check?
A2: Discrepancies in INa,L inhibition can be attributed to several experimental variables:
-
Voltage Protocol: The specific voltage protocol used to elicit and measure INa,L is critical. Ensure your protocol is consistent with established methods for isolating the late sodium current.
-
Cell Health: The health and viability of the cells being patched are paramount. Use cells from a consistent passage number and ensure they are in a healthy state before recording.
-
Recording Conditions: Check your internal and external recording solutions for correct ionic concentrations and pH. Temperature can also influence channel kinetics and drug binding.
-
Drug Concentration: Verify the final concentration of this compound in your perfusion system. Issues with dilution or delivery can lead to inaccurate results.
Q3: We are seeing variability in our CYP2D6 inhibition assay results with this compound. How can we improve consistency?
A3: Variability in enzyme inhibition assays can be minimized by controlling several factors:
-
Microsome Quality: The source and quality of human liver microsomes (HLMs) or recombinant CYP2D6 enzymes can significantly impact results. Ensure you are using a reputable source and have handled the microsomes appropriately to maintain their activity.
-
Substrate and Cofactor Concentrations: The concentrations of the probe substrate (e.g., dextromethorphan) and the NADPH generating system should be optimized and consistent across experiments.
-
Incubation Times: Pre-incubation and reaction times are critical parameters. Adhere strictly to the protocol timings to ensure reproducible results.
-
Inhibition Type: this compound has been reported as a noncompetitive inhibitor of human CYP2D6 and a competitive inhibitor in monkey and dog liver microsomes.[1][2] Understanding the inhibition kinetics can help in designing the experiment and analyzing the data correctly.
Troubleshooting Guides
Issue: Inconsistent MTT Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping. |
| Incomplete Formazan (B1609692) Solubilization | After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking. |
| Interference with MTT Reduction | Test whether this compound at the concentrations used interferes with the MTT reduction process in a cell-free system. |
| Incorrect Wavelength Reading | Verify that the absorbance is being read at the correct wavelength for formazan (typically 570 nm). |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels [3][4]
| Ion Channel | Cell Type | Assay Method | IC50 (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 ± 0.14 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 ± 4.51 |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 273 ± 34 |
| IKv1.5 | Guinea pig ventricular myocytes | Whole-cell patch clamp | >200 (20.6% inhibition at 200 µM) |
Table 2: Inhibitory Activity of this compound on CYP2D6 [1][2][3]
| System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
Experimental Protocols
General Cell Viability (MTT) Assay[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for the desired treatment period.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Whole-Cell Patch Clamp for Ion Channel Activity[3][4]
-
Cell Preparation: Use appropriate cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG).
-
Electrode Preparation: Pull glass pipettes and fill them with the appropriate internal solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Recording: Apply specific voltage protocols to elicit and record the ionic currents of interest before and after the application of this compound.
CYP2D6 Inhibition Assay[3]
-
Reaction Mixture Preparation: In a 96-well plate, add buffer, recombinant human CYP2D6 microsomes, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the CYP2D6 substrate and an NADPH generating system.
-
Data Acquisition: Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition to derive the IC50 value.
Visualizations
Caption: Proposed signaling pathway of this compound's protective effects.[5]
Caption: Experimental workflow for the MTT cell viability assay.[3]
Caption: Workflow for whole-cell patch clamp experiments.[3][4]
References
- 1. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Guanfu Base A Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Guanfu base A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diterpenoid alkaloid isolated from Aconitum coreanum. Its primary mechanism of action is the selective inhibition of the late sodium current (INa,L), classifying it as a Class I antiarrhythmic agent.[1] Additionally, it is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is important to consider for potential drug-drug interactions.[2][3]
Q2: What are the common cell-based assays used to assess this compound activity?
A2: Common assays include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): To determine the dose-dependent effect of this compound on cell proliferation and calculate the half-maximal inhibitory concentration (IC50).[1]
-
Ion Channel Assays (e.g., Patch Clamp): To measure the inhibitory effect on specific ion channels like the late sodium current (INa,L) and hERG potassium channels.[1]
-
CYP2D6 Inhibition Assays: To characterize its inhibitory effect on this key drug-metabolizing enzyme.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[4] This stock solution can then be diluted to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).[5]
Q4: What are the typical IC50 values for this compound?
A4: The IC50 values for this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. For instance, the IC50 for hERG channel inhibition in HEK293 cells has been reported to be 1.64 mM.[2][3] Due to limited publicly available data on cytotoxicity across a wide range of cell lines, it is crucial to determine the IC50 empirically for your specific experimental system.
Troubleshooting Guides
Issue 1: High Background in Cell Viability Assays
Question: I am observing high background absorbance/fluorescence in my control wells, making it difficult to determine the true effect of this compound. What could be the cause?
Answer: High background can stem from several factors. Use the following logic to troubleshoot the issue:
Potential Causes and Solutions:
-
Reagent Degradation: Assay reagents, especially fluorescent dyes, can degrade if not stored properly or if they are exposed to light.[6][7]
-
Solution: Always store reagents as recommended by the manufacturer, protect them from light, and prepare fresh working solutions for each experiment.
-
-
Compound Interference: this compound itself might react with the assay reagents, leading to a false signal.[6]
-
Solution: Run a "no-cell" control where you add this compound to the wells with media and the assay reagent. If you observe a signal, this indicates interference, and you may need to consider a different type of viability assay.
-
-
Cellular Factors: High cell seeding density can lead to nutrient depletion and cell death, while unhealthy or contaminated cultures can also contribute to high background.[8][9]
-
Solution: Optimize your cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment. Regularly check your cell cultures for signs of contamination.
-
Issue 2: Inconsistent IC50 Values
Question: My calculated IC50 values for this compound vary significantly between experiments. How can I improve the reproducibility of my results?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays.[10] The following workflow can help you identify and address potential sources of variability.
Potential Causes and Solutions:
-
Cell Culture Variability:
-
Problem: Using cells at different passage numbers or inconsistent cell seeding can lead to variations in growth rates and drug sensitivity.[8]
-
Solution: Use cells within a consistent and narrow passage number range. Ensure a homogenous cell suspension before and during plating to achieve uniform seeding.[9]
-
-
Compound Preparation and Stability:
-
Problem: this compound may precipitate in the culture medium if not properly solubilized. Stock solutions may degrade with repeated freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a master stock. Visually inspect for any precipitation after dilution in the media. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
-
-
Assay Protocol Execution:
-
Problem: Minor variations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.[9][11]
-
Solution: Strictly adhere to a standardized protocol. Ensure all reagents are prepared consistently and that incubation times are precisely controlled. Calibrate pipettes regularly.
-
-
Data Analysis:
-
Problem: Using an inappropriate curve-fitting model can lead to inaccurate IC50 calculations.
-
Solution: Use a non-linear regression model with a variable slope to fit the dose-response curve. Ensure that the top and bottom plateaus of the curve are well-defined.
-
Data Presentation
The following table presents hypothetical IC50 values for this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate expected ranges and should be determined empirically for your specific experimental conditions.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 25.5 |
| MCF-7 | Breast Adenocarcinoma | XTT | 72 | 15.8 |
| HeLa | Cervical Adenocarcinoma | Resazurin | 48 | 32.1 |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 45.3 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 48 or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.
Protocol 2: Whole-Cell Patch Clamp for Ion Channel Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the late sodium current (INa,L) in a controlled in vitro system.
Materials:
-
Cell line stably expressing the human Nav1.5 channel (e.g., HEK293 cells)[1]
-
External and internal recording solutions
-
This compound stock solution in DMSO
-
Patch clamp rig and amplifier
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach the cells and resuspend them in the external recording solution.[1]
-
Recording: Obtain a whole-cell patch clamp configuration.
-
Baseline Measurement: Record the baseline INa,L using a specific voltage protocol.
-
Compound Application: Perfuse the external solution containing various concentrations of this compound.[1]
-
Effect Measurement: Record the currents in the presence of the compound until a steady-state effect is reached.[1]
-
Data Analysis: Measure the amplitude of the late sodium current before and after compound application. Calculate the percentage of inhibition for each concentration of this compound and fit the concentration-response data to determine the IC50 value.[1]
Mandatory Visualization: Signaling Pathways
This compound's primary targets are ion channels, but downstream signaling pathways can be affected. The following diagram illustrates a simplified representation of signaling pathways potentially modulated by ion channel inhibition, which can ultimately impact cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skandalifesciences.com [skandalifesciences.com]
Navigating In-Vivo Study Inconsistencies with Guanfu Base A: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistencies encountered during in-vivo studies of Guanfu base A. By addressing common challenges through detailed FAQs, experimental protocols, and clear data presentation, this resource aims to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the plasma concentration of this compound between individual animals in the same dosing group. What are the potential causes and how can we mitigate this?
A1: High inter-animal variability in plasma drug concentrations is a common challenge. The sources of this variability can be categorized into factors related to the drug formulation, the animal model, and the experimental procedures.
-
Drug Formulation:
-
Poor Aqueous Solubility: If this compound is not fully solubilized, it can lead to inconsistent absorption.
-
Recommendation: Develop a formulation with improved solubility. This could involve using a co-solvent, a suspension with a wetting agent, or a self-emulsifying drug delivery system (SEDDS). Always ensure the formulation is homogenous and stable.
-
-
Inconsistent Dosing: Inaccurate dose preparation or administration will directly impact plasma concentrations.
-
Recommendation: Prepare fresh formulations for each experiment and verify the concentration. Use calibrated equipment for dosing and ensure the volume is appropriate for the animal's weight.
-
-
-
Animal Model:
-
Genetic Variation: Genetic differences within an animal strain can impact drug metabolism.
-
Recommendation: Use a well-characterized, isogenic animal strain to minimize genetic variability. Clearly report the specific strain used in all study documentation.
-
-
Physiological Differences: Age, weight, and health status can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Recommendation: Use animals from a narrow age and weight range. Randomize animals into treatment groups based on body weight. Ensure all animals are healthy and free of underlying diseases.
-
-
-
Experimental Procedures:
-
Food and Water Consumption: The amount of food and water consumed before and after dosing can affect gastric emptying and intestinal pH, thereby altering drug absorption.
-
Recommendation: Standardize the diet and fasting period before dosing. Fasting can reduce variability in gastric emptying. Ensure ad libitum access to water.
-
-
Stress: Handling and environmental stress can alter physiological parameters and affect drug metabolism.
-
Recommendation: Acclimatize animals to the facility and handling procedures for at least one week before the study. Maintain a consistent environment (temperature, humidity, light-dark cycle).
-
-
Q2: Our efficacy studies with this compound are showing inconsistent therapeutic outcomes between different study cohorts. What could be the underlying reasons?
A2: Inconsistent efficacy can stem from a variety of factors, ranging from the animal model to the experimental protocol.
-
Species-Specific Metabolism: this compound exhibits species-specific inhibition of the cytochrome P450 enzyme CYP2D6. It is a potent inhibitor in humans, monkeys, and dogs, but not in mice or rats.[1][2]
-
Recommendation: Be mindful of the animal model chosen. If you are using mice or rats, the metabolic profile of this compound may differ significantly from that in higher-order animals or humans. This can impact the concentration of active metabolites and, consequently, the therapeutic effect.
-
-
Active Metabolites: this compound is metabolized to active compounds, such as Guanfu base I.[3] Variability in the rate of metabolism can lead to different concentrations of the active metabolite, causing inconsistent efficacy.
-
Recommendation: When possible, measure the plasma concentrations of both this compound and its major active metabolites to get a clearer picture of the pharmacologically active entities.
-
-
Blinding and Randomization: Investigator bias can be introduced if the study is not properly blinded and randomized.
-
Recommendation: Implement proper blinding and randomization techniques to minimize bias. Researchers should not know which group received the treatment until the data analysis is finalized.[4]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Guanfu Base I (Active Metabolite) in Sprague-Dawley Rats [3][5]
| Parameter | Intravenous (i.v.) Dosing | Oral (p.o.) Dosing |
| Terminal Elimination Half-life (t1/2) | 2.49 h | - |
| Total Plasma Clearance (CL) | 1.46 L/h/kg | - |
| Time to Maximum Plasma Concentration (Tmax) | - | 0.5 h |
| Absolute Bioavailability | - | 71.31% |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Guanfu Base I in Rats
This protocol is based on the methodology described for determining the pharmacokinetics of Guanfu base I, an active metabolite of this compound.[3][5]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (i.v.): Administer the desired dose of this compound via the tail vein.
-
Oral (p.o.): Administer the desired dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life, clearance, Tmax, and bioavailability using appropriate software.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting sources of variability in in-vivo studies.
Caption: The proposed mechanism of action for this compound's anti-arrhythmic effects.[6]
References
- 1. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 3. Pharmacokinetics of guanfu base I, an active metabolite of this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tackling In Vivo Experimental Design [modernvivo.com]
- 5. Pharmacokinetics of Guanfu Base I, an Active Metabolite of this compound, in Rats [jstage.jst.go.jp]
- 6. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Species-Specific Metabolism of Guanfu Base A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the species-specific metabolism of Guanfu base A (GFA), a novel antiarrhythmic drug. Understanding these metabolic differences is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the pharmacological effects of this compound between our rodent and non-rodent preclinical models. Could metabolism be a contributing factor?
A1: Absolutely. This compound exhibits notable species-specific differences in its interaction with cytochrome P450 (CYP) enzymes, which can significantly impact its pharmacokinetics and pharmacodynamics. Specifically, GFA is a potent inhibitor of CYP2D6 in humans, monkeys, and dogs, but not in mice or rats[1]. This difference in CYP2D6 inhibition can lead to varied drug exposure and response across species.
Q2: What are the known metabolites of this compound?
A2: In rats, this compound undergoes both Phase I and Phase II metabolism. The primary Phase I metabolite is Guanfu base I (GFI)[2]. Both GFA and GFI are further metabolized through Phase II conjugation to form glucuronide and sulfate (B86663) derivatives[2]. The metabolic profile in other species, including humans, has not been fully elucidated in the public domain.
Q3: We are planning an in vitro study to assess the metabolic stability of this compound. Which species should we include?
A3: To obtain a comprehensive understanding of GFA's metabolic profile, it is recommended to use liver microsomes from a panel of species, including human, monkey, dog, rat, and mouse. This will allow for a direct comparison of metabolic rates and help identify the most appropriate animal model for predicting human metabolism. Significant differences in metabolic stability can be anticipated based on the differential inhibition of CYP2D6[1].
Troubleshooting Guide
Problem 1: Inconsistent results in CYP2D6 inhibition assays with this compound across different species.
-
Possible Cause: The mechanism of CYP2D6 inhibition by this compound varies between species.
-
Troubleshooting Steps:
-
Verify Inhibition Kinetics: Be aware that GFA is a noncompetitive inhibitor of human CYP2D6, while it acts as a competitive inhibitor in monkey and dog CYP2D[1]. Ensure your experimental design and data analysis methods are appropriate for the specific type of inhibition in each species.
-
Use Appropriate Probe Substrates: Utilize a validated CYP2D6 probe substrate, such as dextromethorphan (B48470) or bufuralol, for your assays[1].
-
Problem 2: Difficulty in detecting this compound metabolites in in vitro incubations.
-
Possible Cause: The rate of metabolism may be very slow in the chosen in vitro system, or the analytical method may not be sensitive enough.
-
Troubleshooting Steps:
-
Optimize Incubation Conditions: Increase the incubation time or the concentration of liver microsomes and NADPH to enhance metabolite formation.
-
Enhance Analytical Sensitivity: Employ a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of metabolites.
-
Consider Phase II Metabolism: If only analyzing for Phase I metabolites, remember that GFA and its Phase I metabolite can undergo rapid Phase II conjugation. Include cofactors for glucuronidation (UDPGA) and sulfation (PAPS) in your incubations, or treat the samples with enzymes like β-glucuronidase and sulfatase prior to analysis to cleave the conjugates[2].
-
Data Summary
The following table summarizes the known species-specific differences in the interaction of this compound with CYP2D6.
| Species | CYP2D6 Inhibition | Inhibition Type | Ki (µM) |
| Human | Potent Inhibitor | Noncompetitive | 1.20 ± 0.33 (in HLM) |
| Monkey | Potent Inhibitor | Competitive | 0.38 ± 0.12 |
| Dog | Potent Inhibitor | Competitive | 2.4 ± 1.3 |
| Mouse | No Inhibition | - | - |
| Rat | No Inhibition | - | - |
HLM: Human Liver Microsomes[1]
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay Using Liver Microsomes
This protocol provides a general framework for assessing the inhibitory potential of this compound on CYP2D6 activity in liver microsomes from different species.
-
Materials:
-
Pooled liver microsomes (human, monkey, dog, rat, mouse)
-
This compound
-
CYP2D6 probe substrate (e.g., Dextromethorphan)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate liver microsomes with varying concentrations of this compound in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the IC50 and Ki values based on the reduction in metabolite formation in the presence of this compound.
-
Visualizations
This compound Metabolic Pathway in Rats
The following diagram illustrates the known metabolic pathway of this compound in rats, including both Phase I and Phase II reactions.
Caption: Metabolic pathway of this compound in rats.
Experimental Workflow for In Vitro CYP Inhibition Assay
This workflow outlines the key steps for conducting an in vitro experiment to determine the inhibitory effect of a compound on CYP enzymes.
Caption: Workflow for a CYP inhibition assay.
References
- 1. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Identification of this compound hydrochloride phase I and phase II metabolites in rat bile by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Guanfu Base A and Other Antiarrhythmic Drugs for Researchers
This guide provides a detailed comparison of Guanfu base A (GFA) with other established antiarrhythmic drugs, offering insights for researchers, scientists, and drug development professionals. The information is based on available preclinical and clinical data.
Introduction to this compound
This compound is a novel diterpenoid alkaloid antiarrhythmic drug isolated from Aconitum coreanum.[1][2] It is classified as a Class I antiarrhythmic agent due to its primary mechanism of action: the selective inhibition of the late sodium current (INa-L).[3] This selective action is a key differentiator from many other Class I drugs and contributes to its specific electrophysiological profile.[3]
Mechanism of Action and Electrophysiological Profile
This compound exerts its antiarrhythmic effects primarily by blocking cardiac ion channels. Its most significant action is the potent and selective inhibition of the late sodium current (INa-L), which is enhanced in certain pathological conditions and contributes to arrhythmias.[3] By inhibiting INa-L, GFA is thought to prevent the prolongation of the cardiac action potential and subsequent arrhythmic events.
GFA also affects other ion channels, but with significantly less potency. It has a moderate inhibitory effect on the peak transient sodium current (INa-T) and a weak effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[4] Its effect on the Kv1.5 current is reported to be minimal.[4]
Comparative Mechanism of Action
Here is a comparison of the primary mechanisms of action of this compound and other major classes of antiarrhythmic drugs:
-
This compound (Class I, selective INa-L inhibitor): Primarily blocks the late inward sodium current, with lesser effects on the peak sodium current and other potassium channels.[3][4]
-
Propafenone (B51707) (Class Ic): A broad-spectrum sodium channel blocker that significantly slows the upstroke of the cardiac action potential.[5][6] It also possesses some beta-blocking activity.[5]
-
Metoprolol (B1676517) (Class II): A beta-adrenergic receptor blocker that reduces the effects of catecholamines on the heart, leading to decreased heart rate and contractility.[7][8]
-
Amiodarone (Class III): Primarily blocks potassium channels to prolong the repolarization phase of the action potential.[9][10] It also exhibits effects of Class I, II, and IV drugs.[10]
-
Verapamil (Class IV): Blocks L-type calcium channels, which are crucial for the electrical activity of the sinoatrial and atrioventricular nodes and for cardiac muscle contraction.[11][12]
Quantitative Comparison of In Vitro Electrophysiological Effects
The following table summarizes the available quantitative data on the effects of this compound and comparator drugs on key cardiac ion channels. It is important to note that direct head-to-head comparative studies for all parameters are limited.
| Drug | Primary Target(s) | IC50 / Kd (µM) | Effect on Action Potential Duration (APD) |
| This compound | INa-L | 1.57 ± 0.14[4] | Prolongs |
| INa-T | 21.17 ± 4.51[4] | ||
| IhERG | 273 ± 34[4] | ||
| Propafenone | INa | Varies by state | No significant change or slight shortening |
| Metoprolol | β1-adrenergic receptors | - | Shortens[13] |
| Amiodarone | IKr (hERG), IKs, INa, ICa-L | Varies | Prolongs[14] |
| Verapamil | ICa-L | Varies | Shortens[15] |
Comparative Efficacy and Safety: Preclinical and Clinical Data
Preclinical Data
In various animal models of arrhythmia, this compound has demonstrated both therapeutic and prophylactic effects.[16] It has been shown to be effective against ventricular tachycardia and fibrillation in rats and dogs.[16]
Clinical Data: this compound vs. Propafenone
A meta-analysis of 14 randomized controlled trials involving 1,306 patients compared the efficacy and safety of intravenous this compound with propafenone for the treatment of premature ventricular beats and supraventricular tachycardia.[17] The key findings include:
-
Efficacy: this compound showed comparable efficacy to propafenone in treating these arrhythmias.[17]
-
Safety: this compound was associated with a lower incidence of negative inotropic effects compared to propafenone.[17] It also had a weaker effect on blood pressure.[17]
A separate double-blind, randomized, active-controlled study in 201 patients with ventricular arrhythmias found that intravenous GFA had a comparable effect to propafenone in controlling premature ventricular contractions, with better tolerance and less severe adverse events.[18]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is used to measure the effect of this compound on specific cardiac ion currents (e.g., INa-L, INa-T, IhERG).
Cell Preparation:
-
HEK293 cells stably expressing the human Nav1.5 channel (for INa) or the hERG channel are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
For experiments on native cardiomyocytes, ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pigs).
Solutions:
-
External Solution (for INa): Composed of (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for INa): Composed of (in mM): 120 CsF, 20 CsCl, 5 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: A high concentration stock (e.g., 10 mM) is prepared in DMSO and serially diluted to the final experimental concentrations in the external solution.
Recording Procedure:
-
Cells are placed in a recording chamber on an inverted microscope stage and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette and a single cell, and the whole-cell configuration is established by rupturing the cell membrane.
-
The cell membrane potential is held at a specific voltage (e.g., -120 mV for INa).
-
Specific voltage-clamp protocols are applied to elicit the desired ion currents. For example, to elicit INa-L, a depolarizing pulse to -20 mV for 500 ms (B15284909) is applied to inactivate the transient sodium current.
-
After establishing a stable baseline recording, various concentrations of this compound are perfused onto the cell, and the resulting changes in ion currents are recorded and analyzed.
In Vivo Animal Models of Arrhythmia
These models are used to assess the antiarrhythmic efficacy of this compound in a whole-organism context.
Model Induction:
-
Ouabain-induced ventricular tachycardia in dogs: Anesthetized dogs are infused with ouabain (B1677812) until sustained ventricular tachycardia is observed.
-
Coronary artery ligation and reperfusion-induced arrhythmia in rats: The left anterior descending coronary artery is occluded for a period, followed by reperfusion to induce arrhythmias.
-
Aconitine-induced arrhythmia in rats: Aconitine is infused to induce ventricular arrhythmias.
Drug Administration and Monitoring:
-
Animals are anesthetized, and baseline electrocardiogram (ECG) and hemodynamic parameters are recorded.
-
The arrhythmia is induced using one of the methods described above.
-
This compound is administered intravenously at various doses.
-
ECG and other relevant parameters are continuously monitored to assess the drug's ability to terminate the arrhythmia or prevent its induction.
-
Data on arrhythmia duration, incidence, and changes in ECG intervals (e.g., PR, QRS, QT) are collected and analyzed.
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed signaling pathway for this compound in cardiac myocytes.
Experimental Workflow for In Vitro Electrophysiological Assessment
Caption: Workflow for assessing this compound's effect on ion channels.
Conclusion
This compound is a promising antiarrhythmic agent with a distinct mechanism of action centered on the selective inhibition of the late sodium current. This profile suggests potential advantages in terms of safety and efficacy, particularly in arrhythmias where INa-L plays a significant role. Clinical data, although limited to comparisons with propafenone, support its comparable efficacy and a favorable safety profile. Further head-to-head comparative studies with other classes of antiarrhythmic drugs are warranted to fully elucidate its therapeutic potential and position in the clinical management of cardiac arrhythmias.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 6. Propafenone - Wikipedia [en.wikipedia.org]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 13. Effects of metoprolol on action potential and membrane currents in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of amiodarone, a new anti-anginal drug, on cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 18. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanfu Base A and Guanfu Base G: Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanfu base A (GFA) and Guanfu base G (GFG), two diterpenoid alkaloids isolated from the traditional medicinal plant Aconitum coreanum. Both compounds have garnered interest for their potential as antiarrhythmic agents. This document synthesizes the available preclinical and clinical data to objectively compare their efficacy and toxicity profiles, supported by experimental data and detailed methodologies.
Chemical Structures
This compound and Guanfu base G share a core diterpenoid structure, with variations in their substituent groups. These structural differences likely account for their distinct pharmacological activities.
This compound (GFA)
-
Molecular Formula: C₂₄H₃₁NO₆
-
CAS Number: 1394-48-5
Guanfu Base G (GFG)
-
Molecular Formula: C₂₂H₂₉NO₅
-
CAS Number: 78969-72-9
Efficacy: A Tale of Two Mechanisms
The antiarrhythmic properties of GFA and GFG stem from their modulation of cardiac ion channels. However, their primary targets and overall efficacy profiles differ significantly.
Mechanism of Action
This compound is characterized by its selective inhibition of the late sodium current (INa-L) over the peak sodium current (INa-P). This selectivity is considered a favorable attribute for an antiarrhythmic drug, as it can suppress arrhythmias with a lower risk of proarrhythmic effects.
In contrast, Guanfu base G's primary known mechanism is the potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). While this is a common mechanism for antiarrhythmic drugs, it is also associated with a risk of QT prolongation and Torsades de Pointes.
A direct comparative study on their antiarrhythmic effects was published in the Journal of China Pharmaceutical University in 1987. While the full text is not widely available, it is a key piece of literature in understanding the early comparative efficacy of these compounds.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and Guanfu base G.
| Parameter | This compound (GFA) | Guanfu base G (GFG) | Reference |
| hERG K+ Channel Inhibition (IC₅₀) | 1.64 mM | 17.9 µM | [1] |
| Late Sodium Current (INa-L) Inhibition (IC₅₀) | 1.57 µM | Not Reported | [2] |
| Peak Sodium Current (INa-P) Inhibition (IC₅₀) | 21.17 µM | Not Reported | [2] |
| CYP2D6 Inhibition (Kᵢ) | 1.20 µM (HLMs) | Not Reported | [3] |
HLMs: Human Liver Microsomes
Toxicity Profile: A Need for More Data
A direct head-to-head toxicological comparison of this compound and Guanfu base G is not available in the current literature. However, some inferences can be drawn from their mechanisms of action and available clinical data for GFA.
hERG Inhibition and Proarrhythmic Risk
The significantly more potent inhibition of the hERG K+ channel by GFG (IC₅₀ of 17.9 µM) compared to GFA (IC₅₀ of 1.64 mM) suggests a potentially higher risk of drug-induced QT prolongation and subsequent cardiac arrhythmias with GFG.[1] This is a critical consideration in the development of any new cardiac medication.
Clinical Tolerance
This compound has undergone clinical development and is used as an antiarrhythmic agent. A meta-analysis of clinical trials comparing GFA to propafenone, another antiarrhythmic drug, suggested that GFA has a comparable efficacy for treating premature ventricular beats and supraventricular tachycardia, with some evidence suggesting it is better tolerated.
Acute Toxicity
Pharmacokinetics
Pharmacokinetic studies in rats provide insights into the absorption, distribution, metabolism, and excretion of these compounds.
| Parameter | This compound (Active Metabolite GFI) | Guanfu base G | Reference |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | |
| Terminal Elimination Half-life (t₁/₂) | 2.49 h | 3.72 h | |
| Total Plasma Clearance (CL) | 1.46 L/h/kg | 1.15 L/h/kg | |
| Time to Maximum Concentration (Tₘₐₓ) (Oral) | ~0.5 h | ~0.5 h | |
| Absolute Bioavailability (Oral) | 71.31% | 83.06% |
Experimental Protocols
hERG K+ Channel Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology: Whole-cell patch-clamp technique.
-
Procedure:
-
HEK293 cells are cultured and prepared for electrophysiological recording.
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
This compound or Guanfu base G is perfused at various concentrations.
-
The inhibition of the hERG current is measured, and the IC₅₀ value is calculated.[1]
-
Late Sodium Current (INa-L) Inhibition Assay
-
Cell Type: Isolated guinea pig ventricular myocytes.
-
Methodology: Whole-cell patch-clamp technique.
-
Procedure:
-
Ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Whole-cell patch-clamp recordings are performed.
-
A specific voltage protocol is used to elicit and measure the late sodium current.
-
This compound is applied at different concentrations to determine its inhibitory effect.
-
The IC₅₀ value is calculated from the concentration-response curve.[2]
-
Visualizations
Signaling Pathway
Caption: Comparative mechanisms of action of this compound and Guanfu base G on cardiac ion channels.
Experimental Workflow
Caption: Generalized experimental workflow for in vitro efficacy and in vivo acute toxicity testing.
Conclusion
This compound and Guanfu base G, despite their structural similarities, exhibit distinct pharmacological profiles. GFA's selective inhibition of the late sodium current presents a promising and potentially safer antiarrhythmic mechanism.[2] In contrast, GFG is a much more potent inhibitor of the hERG K+ channel, which, while an effective antiarrhythmic mechanism, raises concerns about proarrhythmic potential due to the risk of QT prolongation.[1]
The available data suggests that GFA may have a superior safety profile, which is supported by its clinical use and better tolerance compared to some existing antiarrhythmics. However, a significant knowledge gap exists regarding the toxicology of GFG. Further research, including direct comparative studies and comprehensive toxicological assessments, is crucial for a complete understanding of the therapeutic potential and risks associated with both this compound and Guanfu base G.
References
Validating the inhibitory effect of Guanfu base A on CYP2D6.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Inhibitory Effect of Guanfu Base A on Cytochrome P450 2D6.
This compound (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated significant antiarrhythmic properties. Beyond its primary therapeutic action, GFA has emerged as a potent and specific inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[1][2] This guide provides a comprehensive comparison of GFA's inhibitory effect on CYP2D6 with other known inhibitors, supported by experimental data and detailed methodologies, to aid in drug development and predict potential drug-drug interactions.
Comparative Inhibitory Potency
This compound exhibits a potent inhibitory effect on CYP2D6. In vitro studies using human liver microsomes have determined its inhibition constant (Ki) to be 1.20 ± 0.33 μM, acting as a noncompetitive inhibitor.[1][2] Its potency is further highlighted by a Ki of 0.37 ± 0.16 μM in systems with recombinant human CYP2D6.[1][2] For comparative purposes, Quinidine (B1679956), a well-established potent inhibitor of CYP2D6, has a reported Ki of 0.017 μmol/L.[3]
The following table summarizes the available quantitative data on the inhibitory activity of this compound and the notable CYP2D6 inhibitor, Quinidine.
| Compound | Test System | Substrate | Inhibition Type | IC50 | Ki |
| This compound | Human Liver Microsomes | Dextromethorphan (B48470) | Noncompetitive | - | 1.20 ± 0.33 μM[1][2] |
| This compound | Recombinant Human CYP2D6 | (+)-Bufuralol | - | - | 0.37 ± 0.16 μM[1][2] |
| This compound | Monkey Liver Microsomes | Dextromethorphan | Competitive | - | 0.38 ± 0.12 μM[1][2] |
| This compound | Dog Liver Microsomes | Dextromethorphan | Competitive | - | 2.4 ± 1.3 μM[1][2] |
| Quinidine | - | Dextromethorphan | Competitive | 0.02 µM[4] | 0.017 µM[3] |
Note: The IC50 and Ki values for this compound and Quinidine are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Specificity of this compound
A key attribute of GFA is its high specificity for CYP2D6. Studies have shown that GFA has no significant inhibitory activity on other major human cytochrome P450 isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C19, CYP3A4, and CYP3A5.[1][2] Slight inhibition was observed for CYP2B6 and CYP2E1.[1][2] This selectivity is crucial as it minimizes the potential for broader drug-drug interactions mediated by other CYP enzymes.
Experimental Protocols
The validation of GFA's inhibitory effect on CYP2D6 has been primarily conducted using two well-established in vitro assays: the Dextromethorphan O-demethylation assay and the Bufuralol 1'-hydroxylation assay.
Dextromethorphan O-demethylation Assay
This assay measures the conversion of dextromethorphan to its metabolite, dextrorphan (B195859), a reaction specifically catalyzed by CYP2D6. A decrease in dextrorphan formation in the presence of the test compound indicates inhibition of CYP2D6.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
Dextromethorphan (CYP2D6 substrate)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the NADPH regenerating system, and potassium phosphate buffer.
-
Pre-incubation: Add varying concentrations of this compound to the incubation mixture and pre-incubate for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the CYP2D6 substrate, dextromethorphan.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined period.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of dextrorphan using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of dextrorphan formation and calculate the IC50 and/or Ki values for this compound.
Bufuralol 1'-hydroxylation Assay
This assay utilizes (+)-bufuralol as a specific substrate for CYP2D6. The formation of the 1'-hydroxybufuralol (B194460) metabolite is measured to determine CYP2D6 activity.
Materials:
-
Recombinant human CYP2D6 (rCYP2D6) or human liver microsomes
-
This compound
-
(+)-Bufuralol (CYP2D6 substrate)
-
NADPH regenerating system
-
Buffer solution (e.g., potassium phosphate)
-
Quenching solution (e.g., methanol)
-
HPLC system with fluorescence detection or LC-MS/MS
Procedure:
-
Reaction Setup: Combine recombinant CYP2D6 or human liver microsomes with the buffer and NADPH regenerating system.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction setup.
-
Substrate Addition: Add (+)-bufuralol to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C.
-
Reaction Quenching: Terminate the reaction by adding a quenching solution.
-
Analysis: Quantify the formation of 1'-hydroxybufuralol using HPLC with fluorescence detection or LC-MS/MS.
-
Kinetic Analysis: Determine the kinetic parameters of inhibition (IC50, Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the inhibitory interaction, the following diagrams are provided.
Caption: Experimental workflow for validating CYP2D6 inhibition.
Caption: Noncompetitive inhibition of CYP2D6 by this compound.
Conclusion
The available data strongly support that this compound is a potent and selective noncompetitive inhibitor of human CYP2D6. Its high specificity minimizes the risk of broad-spectrum drug-drug interactions, a favorable characteristic for a drug candidate. However, its potent inhibition of CYP2D6 necessitates careful consideration of co-administered drugs that are substrates of this enzyme to avoid potential adverse effects arising from altered pharmacokinetics. The provided experimental protocols offer a robust framework for further investigation and validation of these interactions in a drug development setting.
References
- 1. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 3. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparative Analysis of Guanfu Base A: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, across various species. The information is intended to support research and development efforts by providing a consolidated overview of its pharmacodynamic and pharmacokinetic properties, supported by available experimental data.
Inhibition of Cytochrome P450 2D6 (CYP2D6)
This compound exhibits significant species-dependent inhibitory effects on the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in drug metabolism. Notably, GFA is a potent inhibitor of CYP2D6 in humans, monkeys, and dogs, but shows no inhibitory activity in mice or rats.[1] This differential activity is a critical consideration for the translation of preclinical findings to clinical applications.
| Species | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Human | 1.20 ± 0.33 µM (liver microsomes) | Noncompetitive | [1] |
| 0.37 ± 0.16 µM (recombinant) | |||
| Monkey | 0.38 ± 0.12 µM | Competitive | [1] |
| Dog | 2.4 ± 1.3 µM | Competitive | [1] |
| Mouse | No inhibitory activity | - | [1] |
| Rat | No inhibitory activity | - | [1] |
Pharmacokinetic Profile
This compound (GFA) in Dogs (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| Dose | 7.56 | mg/kg | |
| T½ (pi) | 0.07 | h | |
| T½ (alpha) | 1.5 | h | |
| T½ (beta) | 13.5 | h | |
| AUC | 61.43 | µg·h/mL | |
| Vc | 0.37 | L/kg | |
| CLs | 0.14 | L/kg·h |
Guanfu base I (GFI) in Rats
| Administration | T½ | CL | Tmax | F | Reference |
| Intravenous | 2.49 h | 1.46 L/h/kg | - | - | [3][4][5] |
| Oral | - | - | 0.5 h | 71.31% | [3][4][5] |
Guanfu base G (GFG) in Rats
| Administration | T½ | CL | Tmax | F | Reference |
| Intravenous | 3.72 h | 1.15 L/h/kg | - | - | [6] |
| Oral | - | - | 0.5 h | 83.06% | [6] |
Mechanism of Action: Ion Channel Inhibition
The primary antiarrhythmic effect of this compound is attributed to its selective inhibition of the late sodium current (INa,L) in cardiac myocytes. This action is crucial in regulating cardiac repolarization.
Inhibition of Ion Channels by this compound in Guinea Pig Ventricular Myocytes
| Ion Channel | IC50 | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 µM | |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 µM | |
| hERG Current (IKr) | 273 ± 34 µM | |
| Kv1.5 Current (IKur) | >200 µM (20.6% inhibition at 200 µM) |
Signaling Pathway Modulation: NF-κB and MAPK
While direct cross-species comparative studies on the effects of this compound on specific signaling pathways are limited, its involvement in the modulation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling has been reported in the context of its anti-inflammatory effects. These pathways are critical in mediating cellular responses to stress, inflammation, and apoptosis in the cardiovascular system.[7][8][9][10][11][12][13][14][15][16][17][18]
Below are generalized diagrams of these signaling pathways and a typical experimental workflow for their investigation.
Experimental Protocols
CYP2D6 Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of this compound on CYP2D6 activity in liver microsomes from different species.
Methodology:
-
Microsome Preparation: Liver microsomes from human, monkey, dog, mouse, and rat are prepared by differential centrifugation.
-
Incubation: Reactions are set up in microcentrifuge tubes containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
A specific CYP2D6 substrate (e.g., dextromethorphan (B48470) or bufuralol)
-
Varying concentrations of this compound.
-
-
Reaction: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specific time. The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite (e.g., dextrorphan (B195859) or 1'-hydroxybufuralol) is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The inhibition constant (Ki) and the type of inhibition (competitive, noncompetitive, or uncompetitive) are determined by fitting the data to appropriate enzyme kinetic models using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on specific cardiac ion channels.
Methodology:
-
Cell Preparation: Isolated ventricular myocytes from guinea pigs are obtained by enzymatic digestion.
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
Glass micropipettes filled with an internal solution are used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
-
Voltage Clamp: Specific voltage protocols are applied to the cell to isolate and record the current of interest (e.g., INa,L, INa,T, IKr).
-
Drug Application: this compound at various concentrations is applied to the cell via the perfusion system.
-
Data Analysis: The recorded currents before and after drug application are analyzed to determine the concentration-response relationship and calculate the IC50 value.
References
- 1. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of guanfu base I, an active metabolite of this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Guanfu Base I, an Active Metabolite of this compound, in Rats [jstage.jst.go.jp]
- 5. Pharmacokinetics of guanfu base I, an active metabolite of this compound, in rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. Pharmacokinetic study of Guanfu base G in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Stress-Response MAP Kinase Signaling in Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stress-Response MAP Kinase Signaling in Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]
- 11. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Role of the transcription factor NF-kappaB in the cardiac cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the MAPKs/TGF-β1/TRAF6 signaling pathway in postoperative atrial fibrillation | PLOS One [journals.plos.org]
- 14. Do Multiple Nuclear Factor Kappa B Activation Mechanisms Explain Its Varied Effects in the Heart? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NF-κB Subunit c-Rel Stimulates Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of NF-κB in Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Investigating the NF-κB signaling pathway in heart failure: Exploring potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Guanfu Base A: A Proposed In Vitro Study on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA) is a diterpenoid alkaloid derived from Aconitum coreanum with established antiarrhythmic properties. While its cardiovascular effects are well-documented, its activity profile across various cell lines, particularly in the context of oncology, remains largely unexplored. This guide addresses the current knowledge gap by proposing a comprehensive, multi-faceted in vitro study to characterize and compare the effects of this compound on different cancer and non-cancerous cell lines. Due to a lack of direct comparative studies in publicly available literature, this document outlines a hypothetical experimental framework, including detailed protocols and potential alternative compounds for comparative analysis. The proposed investigation centers on evaluating GFA's impact on cell viability, apoptosis, and cell cycle progression, providing a foundational roadmap for future research into its therapeutic potential beyond cardiovascular applications.
Introduction: The Unexplored Potential of this compound
This compound is primarily recognized for its antiarrhythmic effects, which are attributed to the selective inhibition of the late sodium current in cardiomyocytes. However, related compounds, such as Guanfu base G, have demonstrated anti-tumor properties by functioning as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists and modulating the PI3K/Akt/mTOR signaling pathway. These findings suggest that this compound may also possess valuable pharmacological activities outside the cardiovascular system.
Currently, there is a significant lack of published data detailing the effects of this compound on various cell lines. This guide puts forth a proposed study to systematically evaluate its anti-proliferative and cytotoxic effects on a panel of representative human cell lines:
-
A549 (Non-small cell lung cancer): A widely used model for lung cancer research.
-
MCF-7 (Breast cancer): A key model for hormone-responsive breast cancer.
-
HEK293 (Human embryonic kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.
This comparative analysis will also include Darifenacin , a selective M3 muscarinic receptor antagonist with known anti-tumor effects, as a comparator compound to contextualize the potential mechanism of this compound.[1]
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for the comparative analysis of this compound's effects on the selected cell lines.
Caption: Proposed experimental workflow for the in vitro analysis of this compound.
Hypothetical Signaling Pathway
Based on the activity of the related compound Guanfu base G, the following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-proliferative effects, warranting investigation.
Caption: Hypothetical signaling pathway for this compound's anti-cancer effects.
Comparative Data (Hypothetical)
The following tables present a structured format for the anticipated quantitative data from the proposed experiments.
Table 1: Comparative Cell Viability (IC50 Values in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Non-cancerous) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Darifenacin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Table 2: Apoptosis Induction (% of Apoptotic Cells at IC50 Concentration)
| Treatment | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Darifenacin | A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Vehicle Control | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Darifenacin | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase at IC50 Concentration)
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Darifenacin | A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Vehicle Control | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Darifenacin | MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product.
-
Protocol:
-
Seed A549, MCF-7, and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and Darifenacin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound and Darifenacin at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This assay uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound and Darifenacin at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Conclusion and Future Directions
This guide provides a framework for a systematic investigation into the effects of this compound on different cell lines. The proposed experiments will generate crucial data on its potential anti-proliferative and cytotoxic activities. A comparison with Darifenacin will offer initial insights into whether GFA's mechanism of action involves muscarinic receptor antagonism.
Positive findings from this proposed study would warrant further investigation, including:
-
Western blot analysis to confirm the modulation of the PI3K/Akt/mTOR pathway.
-
In vivo studies using xenograft models to validate the in vitro anti-tumor effects.
-
Screening against a broader panel of cancer cell lines to determine the spectrum of its activity.
The exploration of this compound's effects beyond its established antiarrhythmic role could unveil a novel class of therapeutic agents for oncology and other fields.
References
Replicating the Cardioprotective Mechanisms of Guanfu Base A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the mechanism of action of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum. This compound has demonstrated significant potential as an antiarrhythmic agent.[1] This document is intended to assist researchers in replicating and building upon existing research by providing a detailed comparison with alternative antiarrhythmic agents, complete experimental protocols for key studies, and visual diagrams of its signaling pathways.
Comparative Analysis of this compound's Ion Channel Inhibition
This compound's primary antiarrhythmic effect is attributed to its selective inhibition of the late sodium current (INa,L).[1][2] This selective action is crucial for its therapeutic potential, as excessive INa,L is implicated in various arrhythmias. The following table summarizes the inhibitory concentrations (IC50) of this compound on different cardiac ion channels, providing a clear comparison of its selectivity.
| Ion Channel | This compound (GFA) IC50 | Ranolazine IC50 | Lidocaine IC50 |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 µmol/L[2] | ~5-10 µM | ~70 µM |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 µmol/L[2] | > 100 µM | ~200 µM |
| hERG Potassium Current (IhERG) | 273 ± 34 µmol/L[2] | ~12-30 µM | > 1 mM |
| Kv1.5 Potassium Current (IKv1.5) | > 200 µmol/L (20.6% inhibition)[2] | Not applicable | Not applicable |
Key Observation: this compound exhibits a significantly higher selectivity for the late sodium current (INa,L) compared to the transient sodium current (INa,T), a desirable characteristic for an antiarrhythmic drug. Its lower affinity for the hERG channel compared to some other antiarrhythmics suggests a potentially better safety profile regarding the risk of drug-induced long QT syndrome.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol is designed to measure the inhibitory effect of this compound on cardiac ion currents.
1. Cell Preparation:
-
Use isolated ventricular myocytes from guinea pigs or a stable cell line (e.g., HEK293) expressing the specific human cardiac ion channel of interest (e.g., Nav1.5 for INa,L and INa,T, hERG for IhERG).
-
Culture cells to 70-80% confluency before the experiment.
-
For primary myocytes, enzymatic dissociation is required.
2. Electrophysiological Recording:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (for INa): CsCl 120, NaCl 10, MgCl2 1, Mg-ATP 5, EGTA 10, HEPES 10 (in mmol/L), pH adjusted to 7.2 with CsOH.
-
External Solution (for INa): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (in mmol/L), pH adjusted to 7.4 with NaOH.
-
Establish a whole-cell configuration and maintain a holding potential of -120 mV.
-
Apply specific voltage protocols to elicit and isolate the desired currents (e.g., a series of depolarizing steps to measure INa,T and a sustained depolarization to measure INa,L).
3. Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Perfuse the cells with the drug-containing solution for a sufficient time to reach a steady-state effect.
4. Data Analysis:
-
Measure the peak current amplitude for INa,T and the sustained current for INa,L before and after drug application.
-
Construct concentration-response curves and calculate the IC50 values using a Hill equation fit.
Signaling Pathways and Mechanisms
This compound's Primary Mechanism of Action
The primary antiarrhythmic mechanism of this compound is its selective inhibition of the late sodium current in cardiomyocytes. This action helps to shorten the action potential duration and suppress early afterdepolarizations, which are known triggers for arrhythmias.
Potential Cardioprotective Pathway in Ischemic Stroke
Recent studies on the extract of Aconitum coreanum, the source of this compound, suggest a potential role in protecting against ischemic stroke. This protective effect may be mediated through the PI3K/Akt and KEAP1/NRF2 signaling pathways, which are crucial in cellular survival and antioxidant responses.[3]
Experimental Workflow for Replicating Ion Channel Inhibition Studies
The following diagram outlines the logical workflow for conducting experiments to replicate the published findings on this compound's effect on cardiac ion channels.
Drug-Drug Interaction Potential: CYP2D6 Inhibition
It is crucial for drug development professionals to consider potential drug-drug interactions. This compound has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in humans, monkeys, and dogs.[4][5] This inhibition is a critical factor to consider when co-administering GFA with other drugs that are metabolized by CYP2D6.
| Species | Inhibition Type | Ki Value |
| Human (Liver Microsomes) | Noncompetitive | 1.20 ± 0.33 µM[4][5] |
| Human (Recombinant CYP2D6) | Noncompetitive | 0.37 ± 0.16 µM[4][5] |
| Monkey | Competitive | 0.38 ± 0.12 µM[4][5] |
| Dog | Competitive | 2.4 ± 1.3 µM[4][5] |
This guide provides a foundational framework for researchers to understand, replicate, and expand upon the existing knowledge of this compound's mechanism of action. The provided data, protocols, and visualizations aim to facilitate further investigation into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
Guanfu Base A: A Comparative Analysis of In-Vitro and In-Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological activity of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum. The following sections detail its mechanism of action, present quantitative data from key experimental findings, and outline the methodologies used in these studies.
Executive Summary
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from in-vitro and in-vivo studies on this compound.
Table 1: In-Vitro Inhibitory Activity of this compound
| Target | System/Cell Type | Assay Method | Parameter | Value (µM) | Reference |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | IC50 | 1.57 ± 0.14 | [4] |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | IC50 | 21.17 ± 4.51 | [4] |
| hERG Potassium Current (IKr) | HEK293 cells | Whole-cell patch clamp | IC50 | 273 ± 34 | [4] |
| CYP2D6 | Human Liver Microsomes (HLMs) | Dextromethorphan O-demethylation | Ki | 1.20 ± 0.33 | [2][3] |
| Recombinant Human CYP2D6 | Recombinant enzyme | (+)-bufuralol 19-hydroxylation | Ki | 0.37 ± 0.16 | [2][3] |
| Monkey CYP2D | Monkey Liver Microsomes | Dextromethorphan O-demethylation | Ki | 0.38 ± 0.12 | [2][3] |
| Dog CYP2D | Dog Liver Microsomes | Dextromethorphan O-demethylation | Ki | 2.4 ± 1.3 | [2][3] |
Table 2: Overview of In-Vivo Efficacy of this compound
| Study Type | Model/Population | Intervention | Key Findings | Reference |
| Clinical Trial (Phase IV) | 201 patients with ventricular arrhythmias | Intravenous GFA vs. Propafenone (B51707) | Comparable efficacy in reducing premature ventricular contractions; GFA had better tolerance and fewer severe adverse events.[5] | [5] |
| Preclinical Study | Beagle dogs | GFA pretreatment followed by dextromethorphan | Reduced CYP2D metabolic activity: Cmax of dextrorphan (B195859) was one-third and AUC was half that of the saline-treated group.[2][3] | [2][3] |
| Preclinical Study | Gerbil model of ischemic stroke | Aconitum coreanum extract | Significantly improved infarct volume and behavioral scores.[1][2] | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound's activity and a generalized workflow for correlating in-vitro and in-vivo data.
References
- 1. researchgate.net [researchgate.net]
- 2. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Guanfu Base A and Other Aconitum Alkaloids: Efficacy, Safety, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, a cornerstone of traditional Chinese medicine, is a rich source of diterpenoid alkaloids with potent pharmacological activities. These compounds present a dual nature: offering significant therapeutic potential, particularly as anti-arrhythmic and analgesic agents, while also harboring considerable toxicity. Guanfu Base A (GFA), an alkaloid extracted from Aconitum coreanum, has emerged as a promising anti-arrhythmic drug with a potentially favorable safety profile compared to its chemical relatives. This guide provides a head-to-head comparison of GFA with other notable Aconitum alkaloids and the standard anti-arrhythmic drug, propafenone (B51707), supported by experimental data and detailed methodologies.
Comparative Efficacy: Anti-Arrhythmic and Analgesic Properties
The primary therapeutic application of this compound is in the management of cardiac arrhythmias. Clinical studies have demonstrated its efficacy to be comparable to propafenone, a widely used anti-arrhythmic medication. Other Aconitum alkaloids, such as Lappaconitine, also exhibit anti-arrhythmic properties, whereas compounds like Bulleyaconitine A are primarily recognized for their analgesic effects.
Table 1: Anti-Arrhythmic Efficacy of this compound vs. Propafenone
| Outcome Measure | This compound (GFA) | Propafenone | Relative Risk (RR) [95% CI] | P-value | Source |
| Treatment of Premature Ventricular Beats | More Effective | Less Effective | 1.35 [1.07, 1.70] | P = 0.01 | [1][2] |
| Treatment of Supraventricular Tachycardia | Similar Efficacy | Similar Efficacy | 1.07 [0.98, 1.12] | P = 0.21 | [1][2] |
| Overall Efficacy for Tachycardia | Similar Efficacy | Similar Efficacy | 1.11 [0.96, 1.28] | P = 0.15 | [1][2] |
A meta-analysis of 14 clinical trials involving 1,294 patients revealed that GFA is as effective as propafenone for treating tachycardia.[1][2] Notably, a subset analysis indicated that GFA has a superior effect on premature ventricular beats.[1][2]
The anti-arrhythmic action of GFA is attributed to its selective inhibition of cardiac ion channels. Electrophysiological studies have elucidated its specific effects on sodium and potassium currents.
Table 2: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | Current Type | IC50 (μmol/L) | Selectivity Profile | Source |
| Voltage-gated Sodium Channel | Late Sodium Current (INa.L) | 1.57 ± 0.14 | Highly Selective | [3] |
| Transient Sodium Current (INa.T) | 21.17 ± 4.51 | [3] | ||
| hERG Potassium Channel | IhERG | 273 ± 34 | Low Affinity | [3] |
| Kv1.5 Potassium Channel | IKv1.5 | >200 (20.6% inhibition at 200 μmol/L) | Very Low Affinity | [3] |
GFA demonstrates a significant selective blocking activity on the late sodium channel, with an IC50 value substantially lower than that for the transient sodium current.[3] This selective inhibition of the late sodium current is a novel mechanism that may contribute to its anti-arrhythmic effects with a potentially better safety profile.[3]
While GFA's primary role is anti-arrhythmic, other Aconitum alkaloids are potent analgesics. Bulleyaconitine A (BLA), for instance, is used clinically for treating chronic pain and rheumatoid arthritis.[4]
Table 3: Analgesic Activity of Bulleyaconitine A (BLA) Derivatives
| Compound | Dosage (mg/kg) | Peak Increase in Pain Threshold (%) | Time to Peak (min) | Duration of Action (min) | Source |
| BLA Derivative 2w | 10 | 182.35 | 30 | >60 | [4][5] |
| BLA (Positive Control) | Not specified | Not specified | Not specified | Not specified | [4] |
Derivatives of BLA have shown significant analgesic activity in preclinical models, highlighting the diverse therapeutic potential within this class of alkaloids.[4][5]
Comparative Toxicity Profile
A major challenge in the clinical application of Aconitum alkaloids is their inherent toxicity, which primarily manifests as cardiotoxicity and neurotoxicity.[6][7][8] The toxicity varies significantly among different alkaloids, largely dependent on their chemical structure. The diester diterpene alkaloids (DDAs), such as aconitine, are notoriously toxic.[6]
Table 4: Acute Toxicity of Various Aconitum Alkaloids in Mice
| Alkaloid | Administration Route | LD50 (mg/kg) | Source |
| Yunaconitine (YAC) | Oral | 2.37 | [9] |
| Intravenous | 0.200 | [9] | |
| Crassicauline A (CCA) | Oral | 5.60 | [9] |
| Intravenous | 0.980 | [9] | |
| 8-deacetylyunaconitine (DYA) | Oral | 60.0 | [9] |
| Intravenous | 7.60 | [9] | |
| 8-deacetylcrassicauline A (DCA) | Oral | 753 | [9] |
| Intravenous | 34.0 | [9] | |
| Bulleyaconitine A (BLA) | Not specified | 0.92 | [4][5] |
In direct clinical comparisons, GFA has demonstrated a superior safety and tolerance profile to propafenone.[10] Patients treated with GFA experienced less severe adverse events.[10] This improved safety profile, combined with its comparable efficacy, positions GFA as a valuable alternative in the management of ventricular arrhythmias.[10]
Experimental Protocols
1. Clinical Trial for Anti-Arrhythmic Efficacy (GFA vs. Propafenone)
-
Study Design: A double-blind, randomized, active-controlled study was conducted across eight centers.[10]
-
Patient Population: 201 patients with ventricular arrhythmias (≥150 premature ventricular contractions per hour and/or non-sustained ventricular tachycardia) without severe structural heart disease were recruited.[10]
-
Drug Administration: Eligible patients were randomly assigned in a 1:1 ratio to receive either GFA or propafenone intravenously. An initial intravenous bolus was administered, followed by a 6-hour maintenance infusion.[10]
-
Efficacy Evaluation: Efficacy was assessed using 24-hour continuous electrocardiographic recordings (Holter monitoring). The primary endpoints were the reduction in premature ventricular contractions and overall accumulated efficacy.[10]
-
Safety Monitoring: Vital signs, electrocardiograms, and adverse events were documented before, during, and after drug administration.[10]
2. Whole-Cell Patch Clamp Technique for Ion Channel Inhibition
-
Objective: To determine the effects of GFA on the late sodium current (INa.L), transient sodium current (INa.T), hERG current (IhERG), and Kv1.5 current (IKv1.5).[3]
-
Cell Preparation: Ventricular myocytes were isolated from guinea pig hearts.[3]
-
Recording Technique: The whole-cell patch clamp technique was used to record the specified ion currents.[3]
-
Data Analysis: The concentration-dependent inhibition of each current by GFA was measured, and the half-maximal inhibitory concentration (IC50) was calculated to determine the potency and selectivity of GFA for each ion channel.[3]
Mechanisms of Action and Experimental Workflows
The distinct pharmacological profiles of Aconitum alkaloids stem from their differential interactions with voltage-gated sodium channels.
Caption: Mechanism of this compound's anti-arrhythmic effect.
GFA's selective blockade of the arrhythmogenic late sodium current over the transient sodium current is key to its therapeutic action.[3] This contrasts with other Aconitum alkaloids.
Caption: Opposing effects of Aconitum alkaloids on sodium channels.
The development and evaluation of GFA follow a rigorous clinical trial workflow.
Caption: Workflow of a randomized controlled trial for GFA.
Conclusion
This compound stands out among Aconitum alkaloids as a promising therapeutic agent for ventricular arrhythmias. Head-to-head comparisons with propafenone demonstrate at least equivalent efficacy, particularly for premature ventricular beats, but with a significantly better safety and tolerability profile.[1][2][10] Its unique mechanism of selectively blocking the late sodium current may underpin this favorable therapeutic window, distinguishing it from both conventional anti-arrhythmics and the more toxic alkaloids from the same plant genus.[3] Further research into GFA and its derivatives could pave the way for a new generation of safer and more effective anti-arrhythmic drugs.
References
- 1. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 2. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of New Bulleyaconitine A Derivatives as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aconitine - Wikipedia [en.wikipedia.org]
- 9. Systematic investigation on the distribution of four hidden toxic Aconitum alkaloids in commonly used Aconitum herbs and their acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of Guanfu base A against known standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Guanfu base A (GFA), a C20-diterpenoid alkaloid, against established anti-inflammatory standards. The following sections present a summary of its performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of a compound can be quantified by its ability to inhibit key inflammatory mediators. The table below summarizes the inhibitory concentration (IC50) values for Guanfu Base Y (a closely related compound to this compound) and the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802), in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A lower IC50 value indicates greater potency.
| Compound | Assay | Cell Line | IC50 Value |
| Guanfu Base Y¹ | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 4.75 µM |
| Diclofenac² | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 47.12 ± 4.85 µg/mL |
| ¹Data for Guanfu Base Y, a C20-diterpenoid alkaloid similar to this compound. | |||
| ²Diclofenac is a widely used NSAID for treating pain and inflammation. |
Note: Direct comparative studies of this compound and diclofenac in the same experimental setup are limited in the reviewed literature. The data for Guanfu Base Y is presented as a close proxy.
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro assays to evaluate anti-inflammatory activity.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a standard (e.g., diclofenac). After a pre-incubation period (typically 1 hour), cells are stimulated with LPS (10-100 ng/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes at room temperature. The absorbance is then measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-only control wells. The IC50 value is determined from the dose-response curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, and IL-6)
This assay quantifies the inhibitory effect of a compound on the production of key pro-inflammatory cytokines.
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are seeded and treated with the test compound and LPS.
-
Incubation: The incubation time can be varied to measure cytokine levels at different time points (e.g., 4, 12, or 24 hours).
-
Cytokine Quantification: The concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Calculation: The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated wells to the LPS-only control wells.
Mechanism of Action: Signaling Pathways
This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates a typical workflow for comparing the anti-inflammatory activity of this compound with a known standard.
Caption: Workflow for comparing the anti-inflammatory effects of this compound and a standard drug.
Inflammatory Signaling Pathway Modulation by this compound
The diagram below illustrates the putative mechanism of action of this compound in inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.
Caption: this compound inhibits inflammatory pathways by targeting MAPK and NF-κB signaling.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Guanfu Base A
For Immediate Implementation by Laboratory Personnel
This document provides indispensable safety and logistical information for the proper disposal of Guanfu base A, a highly toxic diterpenoid alkaloid. Adherence to these procedures is critical to ensure the safety of researchers and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals actively handling this compound.
This compound is recognized for its significant biological activity, but it is also a potent cardiotoxin (B1139618) and neurotoxin, demanding stringent safety measures during its handling and disposal[1].
Quantitative Data Summary
For the safe handling and disposal of this compound, a clear understanding of its chemical and physical properties is essential. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 78969-72-9[1] |
| Molecular Formula | C₂₆H₃₃NO₇[1] |
| Molecular Weight | 471.54 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
Experimental Protocol: Proper Disposal of this compound
Given the acute toxicity of this compound, a multi-step, safety-first approach to its disposal is mandatory. The following protocol provides a detailed methodology. Note: Consultation with your institution's Environmental Health and Safety (EHS) office is a prerequisite to proceeding with any disposal[1].
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is recommended for additional protection[1].
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols[1].
Step 2: Waste Segregation and Container Management
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with the solvents in which the this compound is dissolved[1].
-
Labeling: The waste container must be labeled "Hazardous Waste: this compound (Highly Toxic Alkaloid)" and include the full chemical name and any associated hazard symbols (e.g., skull and crossbones)[1].
-
Pure Compound: Unused or expired solid this compound should be disposed of in its original container, which is then placed in the designated hazardous waste container. Do not attempt to neutralize the pure compound without specific EHS-approved procedures [1].
-
Solutions: Solutions containing this compound should be collected in the designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office[1].
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be collected in a separate, labeled hazardous waste bag or container[1].
-
Non-disposable glassware must be decontaminated by rinsing with a solvent that will solubilize the compound, and the rinsate must be collected as hazardous waste before washing[1].
-
Step 3: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel[1].
-
Collection: Arrange for the collection of the hazardous waste by your EHS office for final disposal at a licensed hazardous waste facility. Disposal should always be in accordance with local, state, and federal regulations[1].
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Guanfu Base A
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Guanfu base A. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Given the nature of this compound as a potent alkaloid, a stringent PPE protocol is mandatory to prevent inhalation, dermal, and ocular exposure. The required PPE varies depending on the specific handling procedure.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters.- Double nitrile gloves (outer pair with extended cuffs).- Disposable gown with elastic cuffs.- Hair bonnet and shoe covers.- Safety goggles (worn under the full-face respirator).[1] |
| Preparation of Solutions | - Certified chemical fume hood.- Nitrile gloves.- Chemical-resistant lab coat.- Safety glasses with side shields or chemical splash goggles.[1][2] |
| In-vitro / In-vivo Experiments | - Nitrile gloves.- Lab coat.- Safety glasses.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure and contamination.
A. Engineering Controls
-
Ventilation: All manipulations of this compound in its powdered form must be performed within a certified chemical fume hood or a powder containment hood.[1]
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleaning and disposal.[1]
B. Standard Operating Procedure for Weighing and Solution Preparation
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all PPE as specified for "Weighing and Aliquoting".[1]
-
Decontaminate the balance and the surrounding area before and after use.
-
-
Handling:
-
Use a micro-spatula for transferring the powder.
-
Handle the compound gently to avoid creating airborne dust.
-
Keep the container tightly sealed when not in use.
-
-
Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
When dissolving, add the solvent slowly to the powder to avoid splashing. A stock solution can be prepared in a suitable solvent like DMSO.[3]
-
C. Post-Handling and Decontamination
-
Clean any residual powder from spatulas and weighing papers with a solvent-moistened wipe.
-
Dispose of all contaminated materials as hazardous waste.
-
Wipe down all surfaces in the work area with an appropriate decontaminating solution.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench liners, and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
This compound Safe Handling Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
